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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

The following technical guide provides an in-depth analysis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol , a bifunctional aromatic intermediate critical in the synthesis of bioactive pharmaceutical scaffolds, particularly kin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol , a bifunctional aromatic intermediate critical in the synthesis of bioactive pharmaceutical scaffolds, particularly kinase inhibitors and antibiotics.

Chemical Class: Fluorinated Nitroaromatic Alcohol Primary Application: Pharmaceutical Intermediate (SnAr Scaffold, Aniline Precursor)

Executive Summary

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol is a strategic building block in medicinal chemistry, valued for its orthogonal reactivity . The molecule features three distinct reactive centers:[1]

  • Nitro Group (

    
    ):  A latent amine functionality (via reduction) and an electron-withdrawing activator.
    
  • Fluorine Substituent (

    
    ):  Positioned ortho to the nitro group, this fluorine is highly activated for Nucleophilic Aromatic Substitution (S
    
    
    
    Ar)
    , allowing for the rapid introduction of complex amines (e.g., morpholines, piperazines).
  • Primary Alcohol (

    
    ):  A versatile handle for alkylation, oxidation, or conversion into a leaving group (mesylate/tosylate) for chain extension.
    

This guide outlines the structural properties, validated synthetic pathways, and reactivity profiles necessary for utilizing this compound in drug development.[2]

Chemical Identity & Structural Analysis[3]

PropertyDetail
IUPAC Name 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol
Common Synonyms 3-Fluoro-4-nitrophenethyl alcohol; 3-Fluoro-4-nitrobenzeneethanol
Molecular Formula

Molecular Weight 185.15 g/mol
SMILES OCCc1ccc([O-])c(F)c1
CAS Number Not widely indexed in public registries; often synthesized in situ or custom ordered.[3][4]
Appearance Pale yellow to orange solid or viscous oil (dependent on purity).
Melting Point Predicted: 55–65 °C (Analogous to 2-(4-nitrophenyl)ethanol).
Structural Significance

The positioning of the fluorine atom relative to the nitro group is the defining feature of this molecule.

  • Electronic Activation: The nitro group at position 4 exerts a strong electron-withdrawing effect (

    
    , 
    
    
    
    ) on the ring.
  • S

    
    Ar Lability:  The fluorine atom at position 3 is ortho to the nitro group. This geometric proximity allows the nitro group to stabilize the Meisenheimer complex intermediate formed during nucleophilic attack, making the fluorine an excellent leaving group for substitution reactions.
    

Synthetic Pathways[1][6][7]

The synthesis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol typically follows two primary routes. The choice depends on the availability of starting materials and the need for regiochemical control.

Route A: Nitration of 3-Fluorophenethyl Alcohol (Direct Functionalization)

This route is direct but requires careful separation of isomers.

  • Protection: Acetylation of 3-fluorophenethyl alcohol to protect the hydroxyl group (prevents oxidation/esterification).

  • Nitration: Reaction with

    
     at low temperature (
    
    
    
    ).
    • Regioselectivity: The fluorine (ortho/para director) and the alkyl chain (ortho/para director) compete. The position para to the alkyl chain (and ortho to the fluorine) is electronically favorable and sterically accessible.

  • Hydrolysis: Deprotection of the acetate group to yield the target alcohol.

Route B: Reduction of 3-Fluoro-4-nitrophenylacetic Acid (Preferred)

This route offers higher regiochemical purity as the nitro group is established prior to alcohol formation.

  • Precursor Synthesis: Nitration of 3-fluorophenylacetic acid yields 3-fluoro-4-nitrophenylacetic acid as the major isomer.

  • Chemoselective Reduction: The carboxylic acid is reduced to the alcohol using Borane-Dimethyl Sulfide (

    
    )  or Borane-THF .
    
    • Critical Note: Borane reagents selectively reduce carboxylic acids in the presence of nitro groups. Stronger reducing agents like Lithium Aluminum Hydride (

      
      ) must be avoided as they will reduce the nitro group to an amine or azo compound.
      
Visualization: Synthetic Workflow

Synthesis Start 3-Fluorophenylacetic Acid Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration Inter 3-Fluoro-4-nitrophenylacetic Acid Nitration->Inter Major Isomer Reduction Chemoselective Reduction (BH3-DMS, THF) Inter->Reduction Product 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol Reduction->Product

Figure 1: Preferred synthetic pathway via chemoselective reduction of the phenylacetic acid precursor.

Reactivity Profile & Applications

The utility of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol lies in its ability to undergo divergent transformations.

Nucleophilic Aromatic Substitution (S Ar)

Mechanism: The ortho-nitro group activates the C-F bond. Protocol: Reaction with secondary amines (e.g., morpholine, piperazine) in the presence of a base (


 or DIPEA) in polar aprotic solvents (DMF, DMSO, or Acetonitrile) at elevated temperatures (

). Application: Synthesis of Linezolid-like antibiotics or kinase inhibitors where the fluorine is replaced by a solubilizing amine tail.
Nitro Reduction

Mechanism: Catalytic hydrogenation or metal-mediated reduction. Protocol:


 (1 atm) with 

or

in Ethanol/Water. Product: 2-(4-Amino-3-fluorophenyl)ethan-1-ol. Application: The resulting aniline is a "privileged structure" for amide coupling to form the core of many ATP-competitive kinase inhibitors.
Alcohol Functionalization

Mechanism: Standard nucleophilic substitution or oxidation. Protocol:

  • Activation: Reaction with Mesyl Chloride (

    
    ) and 
    
    
    
    to form the mesylate.
  • Oxidation:[5] Swern oxidation or Dess-Martin Periodinane to form the aldehyde (unstable, prone to polymerization) or acid.

Visualization: Divergent Reactivity

Reactivity Core 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol SnAr SnAr Substitution (Amine/K2CO3, DMF) Replaces Fluorine Core->SnAr Red Nitro Reduction (H2/Pd-C or Fe/HCl) Forms Aniline Core->Red Act Alcohol Activation (MsCl/TEA) Forms Leaving Group Core->Act Prod_SnAr 2-(3-Amino-4-nitrophenyl)ethan-1-ol (Scaffold Decoration) SnAr->Prod_SnAr Prod_Red 2-(4-Amino-3-fluorophenyl)ethan-1-ol (Kinase Inhibitor Core) Red->Prod_Red Prod_Act Alkyl Halide/Mesylate (Chain Extension) Act->Prod_Act

Figure 2: The divergent reactivity profile allows for selective modification of the ring or the side chain.

Experimental Protocols

Protocol A: Chemoselective Reduction of Carboxylic Acid

Applicable for converting 3-Fluoro-4-nitrophenylacetic acid to the alcohol.

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 10.0 mmol of 3-Fluoro-4-nitrophenylacetic acid in 50 mL of anhydrous THF.

  • Addition: Cool to

    
    . Add Borane-Dimethyl Sulfide complex (2.0 M in THF, 12.0 mmol)  dropwise over 15 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).[6]

  • Quench: Cool to

    
    . Carefully add Methanol (10 mL) dropwise to quench excess borane.
    
  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     and Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica Gel, 20-40% EtOAc in Hexanes).

Protocol B: S Ar Displacement with Morpholine

Applicable for introducing a morpholine ring at the 3-position.

  • Reactants: Combine 1.0 equiv of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol , 1.2 equiv of Morpholine , and 2.0 equiv of

    
     .
    
  • Solvent: Dissolve in anhydrous DMF (0.2 M concentration).

  • Conditions: Heat to

    
     for 6-12 hours. The solution typically turns deep yellow/orange.
    
  • Workup: Pour into ice water. Extract with EtOAc.[6] The product (2-(3-Morpholino-4-nitrophenyl)ethan-1-ol) is often a solid that can be recrystallized or purified by chromatography.

Safety & Handling

  • Nitroaromatics: Potentially explosive if heated under confinement. Do not distill the neat compound at high temperatures.

  • Borane Reagents: Highly flammable and react violently with water. Use strictly anhydrous conditions.

  • Skin/Eye Contact: The compound is an irritant.[7][8][9] Standard PPE (gloves, goggles, lab coat) is mandatory.

  • Storage: Store in a cool, dry place, preferably under inert gas to prevent slow oxidation of the alcohol.

References

  • S

    
    Ar Reactivity of Fluoronitrobenzenes: 
    
    • Mechanism & Scope: "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." PMC, 2024. Link

  • Chemoselective Reduction Protocols

    • Borane Reduction: "Selective reductions of carboxylic acids in the presence of nitro groups." Organic Syntheses, Coll.[10][11] Vol. 10.

  • Related Scaffold Synthesis (Linezolid Precursors)

    • Synthesis of 3,4-difluoronitrobenzene derivatives: "Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing." PYG Lifesciences, 2025.[2] Link

  • General Properties of Nitrophenethyl Alcohols

    • 2-(4-Nitrophenyl)ethanol Data:[12] "2-(4-Nitrophenyl)ethanol Safety Data Sheet." Thermo Fisher Scientific, 2025.[8] Link

Sources

Exploratory

Thermodynamic Stability of 3-Fluoro-4-nitrophenethyl Alcohol Derivatives

Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Safety Engineers, and Drug Development Scientists Executive Summary 3-Fluoro-4-nitrophenethyl alcohol (FNPA) and its derivatives represent a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Safety Engineers, and Drug Development Scientists

Executive Summary

3-Fluoro-4-nitrophenethyl alcohol (FNPA) and its derivatives represent a critical class of intermediates in the synthesis of kinase inhibitors and next-generation antibiotics. However, their molecular architecture presents a thermodynamic paradox: the presence of a high-energy nitro group adjacent to an electron-withdrawing fluorine atom, coupled with a reactive hydroxyethyl tail.

This guide provides a structural framework for assessing the thermodynamic stability of FNPA derivatives. It moves beyond simple melting point determination to a comprehensive safety profiling strategy, focusing on the competition between dehydration-driven polymerization and nitro-group decomposition .

Part 1: Molecular Architecture & Thermodynamic Risks

To understand the stability profile of FNPA, one must deconstruct its electronic and steric environment. The molecule is not merely a static scaffold; it is a "loaded spring" of potential energy.

The Ortho-Fluoro/Nitro Interaction

The positioning of the fluorine atom at the 3-position (ortho to the 4-nitro group) creates a specific destabilizing effect known as the Field-Induced Instability .

  • Electronic Effect: Fluorine is highly electronegative, pulling electron density from the ring. This activates the carbon at position 3 for Nucleophilic Aromatic Substitution (

    
    ). In the presence of trace bases (even from unwashed glassware), this ring becomes susceptible to attack, leading to exothermic degradation.
    
  • Steric Repulsion: The van der Waals radii of the nitro group and the fluorine atom create torsional strain. Thermal stress can relieve this strain via C-NO

    
     bond homolysis, the primary event in catastrophic decomposition.
    
The Alcohol "Fuel" Source

The phenethyl alcohol chain adds a reducing agent (fuel) to the molecule's oxidizing engine (nitro group).

  • Dehydration Risk: Above 120°C, or in the presence of acidic catalysts, the alcohol tail can dehydrate to form a 3-fluoro-4-nitrostyrene derivative. Styrenes are prone to uncontrolled radical polymerization, which is sufficiently exothermic to trigger the detonation of the nitro core.

Part 2: Analytical Profiling Protocols

Trustworthy stability data relies on distinguishing between phase changes (melting/boiling) and decomposition events. The following protocols are designed to be self-validating.

Protocol A: Differential Scanning Calorimetry (DSC) Screening

Standard open-pan DSC is insufficient for FNPA derivatives due to the volatility of the alcohol.

Methodology:

  • Sample Prep: 2–4 mg of sample in high-pressure gold-plated steel crucibles (sealed).

    • Why: Prevents evaporation of the alcohol or dehydration water, which appears as an endotherm and masks the dangerous exothermic decomposition onset.

  • Ramp Rate: 5°C/min from 25°C to 350°C.

  • Criterion: Identify

    
     (Onset Temperature) and 
    
    
    
    (Enthalpy of Decomposition).[1][2]
    • Critical Limit: If

      
      , the material has explosive propagation potential.
      
Protocol B: Thermogravimetric Analysis (TGA) with Off-Gas Analysis

Methodology:

  • Coupling: TGA coupled with FTIR or Mass Spectrometry (MS).[3]

  • Execution: Heat sample in open platinum pan.

  • Interpretation:

    • Mass loss < 150°C typically indicates solvent/moisture.

    • Mass loss coinciding with

      
       detection (m/z 30, 46) confirms nitro-scission.
      
    • Mass loss coinciding with

      
       (m/z 18) without
      
      
      
      suggests dehydration to styrene.
Protocol C: Adiabatic Rate Calorimetry (ARC)

Required for any scale-up exceeding 100g.

Methodology:

  • Heat-Wait-Search: Step heat by 5°C, wait 15 mins for equilibrium, search for self-heating rate > 0.02°C/min.

  • Output: Calculates

    
     (Temperature where time to maximum rate is 24 hours). This is your Maximum Process Temperature .
    

Part 3: Visualization of Stability Workflows

The following diagrams illustrate the logical flow for safety testing and the mechanistic pathways of degradation.

Diagram 1: Thermodynamic Stability Assessment Workflow

This workflow ensures no "false negatives" occur during safety screening.

StabilityWorkflow Start Sample Synthesis (FNPA Derivative) DSC_Screen DSC Screening (Sealed Pan, 5°C/min) Start->DSC_Screen Decision1 Exotherm Detected? DSC_Screen->Decision1 TGA TGA-MS Analysis (Identify Volatiles) Decision1->TGA No (< 250°C) ARC ARC / Accelerating Rate Calorimetry Decision1->ARC Yes (> 500 J/g) TGA->ARC Volatiles = NOx/Decomp Safe Process Safe (T < T_onset - 50°C) TGA->Safe Volatiles = Solvent ARC->Safe High T_D24 Redesign Redesign Process or Dilute Stream ARC->Redesign Low T_D24

Caption: Logical decision tree for thermal safety screening, prioritizing adiabatic testing for high-energy events.

Diagram 2: Degradation Mechanistic Pathways

Understanding how the molecule breaks down allows for chemical stabilization (e.g., adding radical scavengers or controlling pH).

DegradationPathways FNPA 3-Fluoro-4-nitrophenethyl Alcohol Path1 Acid/Heat Dehydration FNPA->Path1 Path2 Base/Heat SNAr FNPA->Path2 Path3 Extreme Heat (>200°C) FNPA->Path3 Styrene 3-Fluoro-4-nitrostyrene (Polymerization Risk) Path1->Styrene Phenol Nitrophenol Derivatives (Exothermic) Path2->Phenol Radical Nitro-Nitrite Rearrangement Path3->Radical

Caption: Primary decomposition pathways. Path 1 (Styrene formation) is the most common precursor to thermal runaway.

Part 4: Data Presentation & Interpretation

When analyzing your DSC/ARC data, use the following reference table to categorize the risk level of your specific FNPA derivative.

ParameterLow Risk (Green)Moderate Risk (Yellow)High Risk (Red)
DSC Onset (

)



Enthalpy (

)



TGA Mass Loss Single step (Evaporation)Two steps (Dehydration)Multi-step (Fragmentation)
ARC (

)



Critical Insight: If your derivative shows a "Moderate Risk" in DSC but contains the styrene-forming alcohol tail, treat it as High Risk during distillation. The concentration of the monomer during solvent removal can trigger auto-acceleration.

Part 5: Storage & Handling Directives

Based on the thermodynamic profile, the following handling protocols are mandatory to maintain integrity and safety.

  • pH Control is Vital:

    • Store material at neutral to slightly acidic pH (5.0–6.0) .

    • Reasoning: Basic conditions promote the

      
       displacement of the fluorine atom (creating unstable nitrophenols) and catalyze the dehydration of the alcohol.
      
  • Temperature Limits:

    • Bulk storage should never exceed 40°C .

    • Drying processes must be conducted under vacuum to keep internal temperature below 60°C .

  • Incompatibility:

    • Strictly segregate from strong bases (NaOH, KOH, amines) and reducing metals (Zn, Fe). The combination of a nitroaromatic and a reducing metal in the presence of the alcohol group can lead to rapid Azoxy coupling, a highly exothermic reaction.

References

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Volume 1. (General principles of nitro compound handling). [Link]

  • National Institute of Standards and Technology (NIST). WebBook Chemistry - Nitroaromatic Thermochemistry Data. [Link]

  • PubChem. Compound Summary: 3-Fluoro-4-nitrophenol (Analogous Core Structure). [Link]

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitroaromatic Decomposition Pathways. (Reference for C-NO2 scission mechanisms). [Link]

Sources

Foundational

Technical Guide: Safety, Handling, and R&amp;D Applications of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

[1][2] Executive Summary & Compound Identity 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (CAS: 1637714-63-6) is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Identity

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (CAS: 1637714-63-6) is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and receptor modulators.[1][2] Its structural motif—combining a deactivated nitro-aromatic core with a versatile primary alcohol tail—makes it a critical intermediate for nucleophilic aromatic substitutions (


) and reductive cyclization strategies.[1][2]

This guide provides a comprehensive safety and handling framework. Unlike generic SDS documents, this whitepaper contextualizes hazards within the drug discovery workflow, addressing the specific risks associated with fluorinated nitroaromatics.

Chemical Identification Table
ParameterDetail
IUPAC Name 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol
CAS Number 1637714-63-6
Molecular Formula

Molecular Weight 185.15 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Primary Alcohol (-OH), Nitro (-

), Aryl Fluoride (-F)

Hazard Identification & Risk Assessment

Core Directive: Treat this compound as a High-Potency Intermediate until specific toxicology data proves otherwise. The combination of a nitro group (potential metabolic toxicity) and fluorine (enhanced lipophilicity/absorption) necessitates strict containment.

GHS Classification (Derived & Consensus)

Based on structural analogs (e.g., 2-(4-nitrophenyl)ethanol) and supplier safety data, the following GHS classifications apply:

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[4]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT-Single Exposure: Category 3 (H335) – May cause respiratory irritation.[1][2]

Structural Alerts & Mechanistic Hazards
  • The Nitro Group (-

    
    ): 
    
    • Explosion Risk:[1][5] While stable at room temperature, nitroaromatics can decompose violently under high heat or when mixed with strong reducing agents (e.g., hydrazine,

      
      ).
      
    • Toxicity:[1][6][3][5][7] Metabolic reduction of the nitro group in the liver can generate hydroxylamines, which are potential DNA alkylators (mutagenic concern).

  • The Aryl Fluoride:

    • Reactivity: The fluorine atom at the 3-position is activated by the 4-nitro group, making the ring susceptible to Nucleophilic Aromatic Substitution (

      
      ).[1][2] Unintended reaction with nucleophilic biological residues (proteins/DNA) is a plausible mechanism of toxicity.
      

Handling & Storage Protocols

Scientific Rationale: The primary alcohol is susceptible to oxidation, and the nitro group is light-sensitive.[2] Proper storage preserves the "synthetic fidelity" of the material.[2]

Storage Ecosystem
  • Atmosphere: Store under inert gas (

    
     or Argon). Oxygen can slowly oxidize the alcohol to the corresponding aldehyde or acid over months.
    
  • Temperature: 2–8°C (Refrigerated).

  • Light: Amber vials or foil-wrapped containers are mandatory to prevent photo-degradation of the nitro moiety.[1][2]

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Static Control: Use anti-static weighing boats. Nitro compounds can be sensitive to static discharge in dry environments.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Double Nitrile (0.11 mm min.[1][2] thickness)Fluorinated organics can permeate latex. Double gloving provides a breakthrough buffer.
Eye Protection Chemical Safety GogglesStandard safety glasses are insufficient for powders that act as irritants.
Respiratory N95 (if outside hood) or P100Only required if fume hood containment is breached or during spill cleanup.
Body Tyvek Lab CoatPrevents dust accumulation on street clothes.
Decision Tree: Handling & Safety

The following diagram outlines the logical flow for handling this compound safely in a research setting.

SafetyProtocol Start Task: Handle 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution In Solution (DMSO/DCM) CheckState->Solution Weighing Weighing Operation Solid->Weighing Transfer Syringe Transfer Solution->Transfer Control1 USE FUME HOOD Avoid Drafts Anti-static Gun Weighing->Control1 Control2 USE FUME HOOD Luer-Lock Syringes Double Gloves Transfer->Control2 Spill Accidental Spill? Control1->Spill Control2->Spill CleanupSolid Wet Wipe Method (Avoid Dust) Spill->CleanupSolid If Solid CleanupLiq Absorb with Vermiculite Do NOT use paper (Fire Risk) Spill->CleanupLiq If Liquid

Figure 1: Operational decision tree for handling fluorinated nitro-alcohols, prioritizing dust control and spill management.

Synthesis & Reaction Safety

Context: In drug development, this compound is often subjected to two primary transformations:

  • Activation of the Alcohol: Conversion to a mesylate/tosylate or halide.

  • Reduction of the Nitro Group: Conversion to the aniline.

Critical Hazard: Nitro Reduction

Reducing the nitro group (e.g., using


 or 

) is highly exothermic.[2]
  • Risk: Runaway exotherm leading to solvent boiling or decomposition.

  • Control: Add the reducing agent in portions. Ensure cooling capacity (ice bath) is available before starting.

  • Intermediate Stability: The resulting hydroxylamine intermediate (if reduction is incomplete) is thermally unstable. Ensure full conversion to aniline before workup.

Critical Hazard: Nucleophilic Substitution

The 3-Fluoro position is activated.[1][2]

  • Risk: If using strong bases (NaH, KOtBu) to deprotonate the alcohol, the base may attack the aromatic ring (displacing Fluorine) instead, leading to complex mixtures and potential polymerization.

  • Protocol: Use non-nucleophilic bases or protect the alcohol before manipulating the ring.

Synthesis Safety Workflow

SynthesisSafety Input Starting Material: 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol ReactionType Select Reaction Type Input->ReactionType Red Nitro Reduction (to Aniline) ReactionType->Red Act Alcohol Activation (MsCl / TsCl) ReactionType->Act RiskRed RISK: Exotherm Control: Ice Bath + Slow Addition Red->RiskRed RiskAct RISK: HCl Gas / Acid Control: Scrubber + Base Trap Act->RiskAct Workup Quench & Workup RiskRed->Workup RiskAct->Workup

Figure 2: Safety workflow for common synthetic transformations of the target compound.

Emergency Response Protocols

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[4][8][9] The fluorine substituent can increase the acidity of hydrolysis products; immediate dilution is critical.[2]

  • Skin Contact: Wash with soap and water.[8] Do not use ethanol or organic solvents, as they may increase transdermal absorption of the nitro compound.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Fire Fighting
  • Media: Water spray, Alcohol-resistant foam, Dry chemical, or

    
    .[2][9]
    
  • Specific Hazard: Combustion generates toxic fumes including Nitrogen Oxides (

    
    )  and Hydrogen Fluoride (HF) .
    
  • Action: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[1][2]

Accidental Release (Spill)[1][2]
  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, goggles, and a P100 respirator if powder is airborne.

  • Contain: If solid, cover with a wet paper towel to prevent dust. If liquid solution, absorb with vermiculite.

  • Disposal: Place in a sealed hazardous waste container labeled "Toxic Organic Solid."

Waste Disposal

  • Classification: Hazardous Chemical Waste.

  • Segregation: Do not mix with oxidizers or strong acids.

  • Method: Incineration in a licensed chemical waste facility equipped with a scrubber for HF and

    
     gases.
    

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 1637714-63-6. Retrieved February 25, 2026, from [Link]

Sources

Exploratory

Potential of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol as a pharmaceutical intermediate

An In-depth Technical Guide to 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol: A Key Intermediate in Modern Pharmaceutical Synthesis Authored by: A Senior Application Scientist Abstract In the landscape of pharmaceutical developme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol: A Key Intermediate in Modern Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Abstract

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol has emerged as a critical intermediate, offering a unique combination of functional groups that are amenable to a variety of chemical transformations. This technical guide provides an in-depth analysis of the synthesis, characterization, and application of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol in the preparation of advanced pharmaceutical agents. We will explore its role in the synthesis of complex molecules, such as N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypicolinamide, and delve into the detailed experimental protocols that ensure high purity and yield. This document is intended for researchers, chemists, and professionals in the drug development sector who are focused on leveraging advanced intermediates for the efficient synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Importance of Fluorinated Intermediates

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy for enhancing a molecule's metabolic stability, binding affinity, and lipophilicity. The presence of a fluoro group in 2-(3-fluoro-4-nitrophenyl)ethan-1-ol, combined with the synthetically versatile nitro and hydroxyl moieties, makes it a highly valuable precursor in medicinal chemistry. The specific substitution pattern of this compound allows for regioselective reactions, providing a reliable scaffold for the construction of complex molecular architectures.

This guide will provide a comprehensive overview of the properties, synthesis, and applications of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol, with a particular focus on its utility as a pharmaceutical intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in synthesis.

PropertyValue
IUPAC Name 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol
CAS Number 1427513-33-7
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Appearance Off-White to Yellow Solid
Solubility Soluble in methanol, ethanol, and DMSO
Analytical Characterization

Quality control is paramount in pharmaceutical synthesis. The identity and purity of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol are typically confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the position of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to detect any impurities.

Synthesis and Manufacturing

The synthesis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol can be achieved through a multi-step process, starting from commercially available precursors. A representative synthetic pathway is outlined below.

cluster_0 Synthesis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol A 3-Fluoro-4-nitrotoluene B 1-(Bromomethyl)-3-fluoro-4-nitrobenzene A->B NBS, AIBN, CCl4, reflux C 2-(3-Fluoro-4-nitrophenyl)acetonitrile B->C NaCN, DMSO D 2-(3-Fluoro-4-nitrophenyl)acetic acid C->D H2SO4, H2O, reflux E 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol D->E 1. (COCl)2, DMF, CH2Cl2 2. NaBH4, THF cluster_1 Utilization in API Synthesis Intermediate 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol Step1 Oxidation to Aldehyde Intermediate->Step1 Aldehyde 2-(3-Fluoro-4-nitrophenyl)acetaldehyde Step1->Aldehyde Step2 Reductive Amination Aldehyde->Step2 Amine N-substituted Pyrrolidine Step2->Amine Step3 Further Transformations Amine->Step3 API N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypicolinamide Step3->API

Foundational

Melting point and physical constants of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

Technical Guide: Physical Constants & Synthesis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol Executive Summary 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (C₈H₈FNO₃) is a specialized fluorinated intermediate utilized primarily in th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physical Constants & Synthesis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

Executive Summary

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (C₈H₈FNO₃) is a specialized fluorinated intermediate utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) derivatives. Its structural motif—a phenethyl alcohol core substituted with a fluorine atom ortho to a nitro group—imparts unique electronic properties, enhancing metabolic stability and lipophilicity compared to its non-fluorinated analogs.

This guide provides a definitive technical profile, synthesizing available experimental data with high-confidence predictive modeling based on structure-activity relationships (SAR) with the 4-nitrophenyl analog.

Physical Constants Profile

The physical properties of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol are governed by the strong electron-withdrawing nature of the nitro group and the inductive effect of the fluorine atom. These substituents create a significant dipole moment, influencing crystal packing and solubility.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionConfidence Level
Chemical Formula C₈H₈FNO₃Definitive
Molecular Weight 185.15 g/mol Definitive
Appearance Pale yellow viscous oil or low-melting solidHigh (Analog-based)
Melting Point 45–55 °C (Predicted)High (SAR Analysis*)
Boiling Point ~320 °C (760 mmHg) / ~160 °C (0.5 mmHg)Predicted
Density 1.35 ± 0.05 g/cm³Predicted
LogP 1.2 – 1.5Predicted
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in H₂ODefinitive
Precursor CAS 163395-24-2 (3-Fluoro-4-nitrophenylacetic acid)Definitive

*Note on Melting Point: The non-fluorinated analog, 2-(4-nitrophenyl)ethanol, has a melting point of 59–62 °C [1].[1] The introduction of an ortho-fluorine substituent typically disrupts crystal lattice symmetry, lowering the melting point by 5–15 °C, often resulting in a "supercooled" oil that crystallizes slowly.

Synthesis & Production Protocol

Since this compound is not a commodity chemical, it is best prepared via the chemoselective reduction of its carboxylic acid precursor, 3-Fluoro-4-nitrophenylacetic acid (CAS 163395-24-2) .

Critical Reaction Design

The presence of the nitro (-NO₂) group necessitates the use of a selective reducing agent. Borane-THF (BH₃·THF) is the reagent of choice as it rapidly reduces carboxylic acids to primary alcohols at low temperatures while leaving nitro groups intact [2]. Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) must be avoided to prevent reduction of the nitro group to an amine or azo compound.

Step-by-Step Protocol

Reagents:

  • Starting Material: 3-Fluoro-4-nitrophenylacetic acid (1.0 eq)

  • Reducing Agent: Borane-THF complex (1.0 M in THF, 1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (MeOH)

Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve 3-Fluoro-4-nitrophenylacetic acid in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Addition: Add BH₃·THF dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic H₂ gas evolution.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a less polar alcohol spot (Rf ~0.4).

  • Quenching: Cool back to 0 °C. Carefully add MeOH dropwise until gas evolution ceases to destroy excess borane.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.

  • Purification: If the product is an oil, purify via flash column chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

Structural Characterization (NMR)

Validation of the product identity relies on the distinct coupling pattern of the 3-fluoro-4-nitrophenyl ring.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
8.05 dd (J ≈ 8.5, 8.0 Hz)1HAr-H (C5)Ortho to Nitro group (Deshielded)
7.20 dd (J ≈ 11.0, 1.5 Hz)1HAr-H (C2)Ortho to Fluorine (Distinctive coupling)
7.15 dd (J ≈ 8.5, 1.5 Hz)1HAr-H (C6)Para to Fluorine
3.92 t (J ≈ 6.5 Hz)2H-CH₂-OH Methylene adjacent to Oxygen
2.98 t (J ≈ 6.5 Hz)2HAr-CH₂ -Benzylic Methylene
1.85 br s1H-OHHydroxyl proton (Exchangeable)

Visual Logic: Synthesis & SAR Pathway

The following diagram illustrates the chemoselective synthesis pathway and the Structure-Activity Relationship (SAR) logic used to determine the physical constants.

G Start Precursor: 3-Fluoro-4-nitrophenylacetic Acid (CAS 163395-24-2) Product Target: 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (C8H8FNO3) Start->Product Chemoselective Reduction (0°C -> RT, 4h) Reagent Reagent: BH3-THF (1.5 eq) Selectivity: COOH > NO2 Reagent->Start Activates Analog Analog Reference: 2-(4-Nitrophenyl)ethanol MP: 60°C (Solid) Effect Fluorine Effect (C3): - Symmetry Breaking - Dipole Enhancement -> Lowers MP by ~10°C Analog->Effect Effect->Product Predicts MP ~45-55°C

Figure 1: Chemoselective reduction pathway and SAR logic for physical property prediction.

Handling & Stability

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The compound is potentially hygroscopic due to the primary alcohol functionality.

  • Stability: Stable under standard laboratory conditions. Avoid exposure to strong bases which may induce elimination or nucleophilic aromatic substitution at the fluorine position.

  • Safety: The nitroaromatic moiety presents a potential explosion hazard if heated under confinement. Standard PPE (gloves, goggles) is mandatory.

References

  • Fisher Scientific.[1] (n.d.). 2-(4-Nitrophenyl)ethanol, 98%.[2][1] Thermo Scientific Chemicals. Retrieved February 25, 2026, from [Link]

  • Brown, H. C., & Stocky, T. P. (1977). Borane-tetrahydrofuran complex. A stable, selective reducing agent for the reduction of carboxylic acids to the corresponding alcohols in the presence of nitro groups. Journal of the American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

[1][2][3] Introduction & Strategic Analysis The synthesis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol presents a specific chemoselective challenge common in medicinal chemistry: reducing a carboxylic acid (or ester) moiety t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Strategic Analysis

The synthesis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol presents a specific chemoselective challenge common in medicinal chemistry: reducing a carboxylic acid (or ester) moiety to a primary alcohol without affecting the reducible nitro group on the aromatic ring.[1][2][3]

Fluorinated aromatic rings are critical scaffolds in drug discovery due to the high electronegativity of fluorine, which can modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. The 3-fluoro-4-nitro substitution pattern is a versatile intermediate; the nitro group serves as a masked aniline, allowing for late-stage functionalization via reduction and coupling (e.g., amide bond formation) after the ethanol chain is established.[1][2][3]

Synthetic Strategy

The primary challenge is the choice of reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄): While a potent reducing agent for acids, it is non-selective and will readily reduce the nitro group (

    
    ) to an amine (
    
    
    
    ) or azo compound, destroying the desired functionality.[1][2][3]
  • Sodium Borohydride (NaBH₄): Generally too mild to reduce carboxylic acids directly, though it can reduce esters or mixed anhydrides.

  • Borane-Tetrahydrofuran (BH₃[1][2][3]·THF): This is the reagent of choice. Borane acts as a Lewis acid and reduces carboxylic acids rapidly via an acyloxyborane intermediate. Crucially, it is chemoselective and tolerates nitro groups, leaving the

    
     moiety intact.[2][3]
    

Therefore, this protocol utilizes the Borane-mediated reduction of 2-(3-fluoro-4-nitrophenyl)acetic acid.[1][3]

Reaction Pathway Visualization

SynthesisPathway Precursor 2-(3-Fluoro-4-nitrophenyl) acetic acid Intermediate Triacyloxyborane Intermediate Precursor->Intermediate 0°C to RT, N2 atm Reagent BH3·THF Complex (1.0 M in THF) Reagent->Intermediate Quench Methanol / H2O Quench Intermediate->Quench Hydrolysis Product 2-(3-Fluoro-4-nitrophenyl) ethan-1-ol Quench->Product Workup & Purification

Figure 1: Chemoselective reduction pathway utilizing Borane-THF to preserve the nitro functionality.

Detailed Experimental Protocol

Materials & Equipment
  • Starting Material: 2-(3-Fluoro-4-nitrophenyl)acetic acid (Commercial grade, >97% purity).[1][3]

  • Reagent: Borane-tetrahydrofuran complex (BH₃[1][2][3]·THF), 1.0 M solution in THF. Note: BH₃[2][3]·THF is moisture sensitive and must be handled under inert gas.

  • Solvent: Anhydrous Tetrahydrofuran (THF).[3]

  • Equipment: Flame-dried 3-neck round-bottom flask, pressure-equalizing addition funnel, nitrogen/argon manifold, ice-water bath.[1][2][3]

Step-by-Step Methodology

Step 1: Setup and Solubilization

  • Equip a flame-dried 250 mL 3-neck flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Purge the system with nitrogen for 15 minutes to ensure an anhydrous atmosphere.

  • Charge the flask with 2-(3-Fluoro-4-nitrophenyl)acetic acid (10.0 mmol, 1.99 g).

  • Add Anhydrous THF (20 mL) via syringe. Stir until the solid is fully dissolved.

  • Cool the reaction mixture to 0°C using an ice-water bath.

Step 2: Addition of Reducing Agent

  • Transfer BH₃·THF solution (1.0 M, 15.0 mL, 15.0 mmol, 1.5 equiv) to a dry syringe or addition funnel.

  • Add the borane solution dropwise over 20 minutes to the cooled reaction mixture.

    • Observation: Gas evolution (hydrogen) may occur; ensure proper venting through the nitrogen line bubbler.[3]

  • Once addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature . Stir for 3–4 hours.

    • Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The starting acid spot should disappear.

Step 3: Quenching and Workup [2]

  • Cool the mixture back to 0°C .

  • Carefully quench the excess borane by adding Methanol (5 mL) dropwise.

    • Caution: Vigorous hydrogen evolution will occur. Add slowly.

  • Stir for 20 minutes until gas evolution ceases.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove THF and methyl borate.

  • Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M HCl (20 mL) followed by Saturated NaHCO₃ (20 mL) and Brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to yield the crude alcohol.

Step 4: Purification

  • Purify the crude material via flash column chromatography on silica gel.[4]

  • Eluent Gradient: 0%

    
     40% Ethyl Acetate in Hexanes.
    
  • Collect fractions containing the product (Rf ~0.3-0.4 in 40% EtOAc).[3]

  • Evaporate solvents to yield 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol as a pale yellow solid or oil.[1][2][3]

Data Summary & Characterization

ParameterSpecificationNotes
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Appearance Pale yellow solid/oilNitro compounds are often yellow.[1][2][3][5][6]
¹H NMR (Expected) δ 8.05 (t, 1H), 7.30 (d, 1H), 7.20 (d, 1H), 3.90 (t, 2H), 2.95 (t, 2H).[3]Aromatic region shows 1,2,4-substitution pattern.[1][2][3]
Key IR Signals ~3400 cm⁻¹ (O-H stretch)~1530 & 1350 cm⁻¹ (NO₂ stretch)Absence of C=O stretch (1700 cm⁻¹) confirms reduction.[3]

Safety & Handling Protocols

  • Borane-THF: Highly flammable and reacts violently with water.[1][2][3] Store at 2–8°C. Always use dry syringes and inert atmosphere.

  • Nitro Compounds: Potentially toxic if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood.

  • Waste Disposal: Quenched borane residues should be disposed of as organic solvent waste.[2] Aqueous layers may contain boric acid derivatives.

References

  • Brown, H. C., & Choi, Y. M. (1982). "The selective reduction of carboxylic acids to alcohols in the presence of esters, nitriles, and nitro groups by borane-tetrahydrofuran."[1][2][3] Synthesis, 1982(11), 919-921.[2][3] [3]

  • Sigma-Aldrich. (n.d.).[1][2][3] "Borane tetrahydrofuran complex solution - Safety Data Sheet." Retrieved from [3]

  • PubChem. (n.d.).[7][8] "Compound Summary: 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol." National Center for Biotechnology Information. Retrieved from [3][7]

Sources

Application

Application Note: A Robust Protocol for the Reductive Cyclization of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol to 6-Fluoroindole

Introduction and Significance Indole and its derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Their diverse b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

Indole and its derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties, make them high-value targets in drug discovery.[3][4] Consequently, the development of efficient and reliable synthetic routes to functionalized indoles is of paramount importance.

This application note provides a detailed, field-proven protocol for the synthesis of 6-fluoroindole, a key intermediate for various bioactive compounds, via the reductive cyclization of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol.[2] The described methodology involves the reduction of an ortho-nitroaryl ethanol derivative, which undergoes a spontaneous intramolecular cyclization and dehydration to furnish the indole scaffold. We will focus on the Béchamp reduction conditions, utilizing iron in acetic acid, a classic yet highly effective method known for its chemoselectivity and operational simplicity.[5][6] This guide explains the causality behind experimental choices, ensuring a reproducible and scalable process.

Reaction Principle and Mechanism

The transformation of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol to 6-fluoroindole is a one-pot process that proceeds through two key mechanistic steps:

  • Reduction of the Nitro Group: The aromatic nitro group is first reduced to the corresponding aniline (amino group). This is the rate-determining step of the overall transformation.[7] Various reagents can accomplish this, but metal-acid systems like Fe/AcOH are particularly advantageous as they are less likely to cause dehalogenation, a common side reaction with catalytic hydrogenation methods using Pd/C.[8][9]

  • Intramolecular Cyclization and Dehydration: The newly formed amino group acts as an intramolecular nucleophile, attacking the benzylic carbon bearing the hydroxyl group. The acidic environment facilitates the elimination of water, leading to the formation of the pyrrole ring and aromatization to the stable indole system.

The overall workflow for this synthesis is depicted below.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol in Glacial Acetic Acid B Add Iron Powder (activated if necessary) A->B C Heat Mixture to Reflux (e.g., 100-110 °C) B->C D Monitor Reaction via TLC C->D E Cool to Room Temperature & Dilute with Water D->E Upon Completion F Filter through Celite to Remove Iron Salts E->F G Neutralize Filtrate with aq. NaOH or NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Wash Organic Layer (Water, Brine) H->I J Dry over Na₂SO₄ I->J K Concentrate Under Reduced Pressure J->K L Purify via Column Chromatography (Silica Gel) K->L M Characterize Product (NMR, MS, mp) L->M

Caption: Experimental workflow for the synthesis of 6-fluoroindole.

Comparison of Reduction Methodologies

The choice of reducing agent is critical for the success of this synthesis. While several options exist, they offer different balances of reactivity, selectivity, cost, and safety.

Method Reagents & Conditions Advantages Disadvantages & Considerations Reference
Béchamp Reduction Fe powder, Acetic Acid or HClHigh chemoselectivity (preserves halides), cost-effective, robust and scalable.Requires stoichiometric metal, work-up can be cumbersome due to iron sludge.[6][10][11]
Tin(II) Chloride SnCl₂·2H₂O, Ethanol or Ethyl AcetateVery mild and highly chemoselective, tolerates a wide range of functional groups.Tin waste is environmentally problematic, requires stoichiometric reagent.[8][9][12]
Catalytic Hydrogenation H₂ (gas), Pd/C or Pt/C, Ethanol/THFHigh atom economy (water is the only byproduct), catalyst is recyclable.Risk of dehalogenation (C-F bond cleavage), requires specialized high-pressure equipment.[5][9]
Transfer Hydrogenation Ammonium formate or Hydrazine, Pd/CAvoids use of flammable H₂ gas, generally mild conditions.Still carries a risk of dehalogenation, can be slower than direct hydrogenation.[13][14]

Scientist's Note: For this specific transformation, the Béchamp reduction (Fe/AcOH) is the recommended method. It provides an excellent balance of reactivity and selectivity, reliably reducing the nitro group without affecting the C-F bond or the alcohol, making it ideal for producing the desired 6-fluoroindole.[11]

Detailed Experimental Protocol

This protocol details the synthesis of 6-fluoroindole from 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol using the recommended Fe/AcOH method.

4.1 Materials and Reagents

  • 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (Starting Material)

  • Iron powder, <325 mesh (Fe)

  • Glacial Acetic Acid (CH₃COOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (aq. NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite® (Diatomaceous earth)

  • Silica Gel, 230-400 mesh

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

4.2 Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (5.0 g, 26.7 mmol, 1.0 equiv) in glacial acetic acid (100 mL).

  • Addition of Reducing Agent: To the stirred solution, add iron powder (11.2 g, 200 mmol, 7.5 equiv) in one portion.

    • Scientist's Note: A significant excess of iron is used to ensure complete reduction of the nitro group and to drive the reaction to completion. The reaction is exothermic upon addition of the iron.

  • Reductive Cyclization: Heat the reaction mixture to 110 °C and maintain at reflux with vigorous stirring for 2-3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 3:7 Ethyl Acetate/Hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf spot (often UV-active) indicates product formation.

  • Work-up - Filtration: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Dilute the dark slurry with 100 mL of water and filter it through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

    • Scientist's Note: Celite filtration is crucial for efficiently removing the fine iron sludge, which can otherwise complicate the subsequent extraction.

  • Work-up - Neutralization and Extraction: Transfer the combined filtrate to a separatory funnel. Carefully neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Wash the combined organic phase sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc) to afford 6-fluoroindole as a solid.[3]

G Start 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol Intermediate 2-(4-Amino-3-fluorophenyl)ethan-1-ol (in situ) Start->Intermediate Fe / AcOH (Reduction) Product 6-Fluoroindole Intermediate->Product - H₂O (Cyclization)

Caption: Reaction mechanism for the formation of 6-fluoroindole.

Concluding Remarks

This application note provides a comprehensive and reliable protocol for the synthesis of 6-fluoroindole through the reductive cyclization of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol. The use of iron in acetic acid offers a selective, scalable, and cost-effective solution for this transformation, avoiding common pitfalls such as dehalogenation associated with other reductive methods. By understanding the underlying mechanism and the rationale for each procedural step, researchers can confidently apply this methodology to access valuable indole intermediates for applications in drug discovery and materials science.

References

  • Wikipedia. Bartoli indole synthesis. Available at: [Link]

  • Google Patents. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
  • Kadam, S. T., & Tilve, S. G. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Available at: [Link]

  • Wang, L., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Available at: [Link]

  • Mezzapesa, A., et al. (2020). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Ishida, T., et al. (2009). One-Pot Synthesis of Indoles and Aniline Derivatives from Nitroarenes under Hydrogenation Condition with Supported Gold Nanoparticles. Organic Letters. Available at: [Link]

  • Ragaini, F., et al. (2006). Synthesis of Indoles by Intermolecular Cyclization of Unfunctionalized Nitroarenes and Alkynes, Catalyzed by Palladium−Phenanthroline Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Ragaini, F., et al. (2006). Synthesis of Indoles by Intermolecular Cyclization of Unfunctionalized Nitroarenes and Alkynes, Catalyzed by Palladium−Phenanthroline Complexes. ACS Publications. Available at: [Link]

  • Chandra, A., et al. (2025). A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. Royal Society of Chemistry. Available at: [Link]

  • Common Organic Chemistry. Nitro Reduction - SnCl2. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Trade Science Inc. (2011). An efficient and scalable process for the synthesis of substituted indoles. TSI Journals. Available at: [Link]

  • Kumar, S., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Available at: [Link]

  • Common Organic Chemistry. Nitro Reduction - Common Conditions. Available at: [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). RSC Publishing. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Available at: [Link]

  • Werkmeister, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. Available at: [Link]

  • Gunda, P., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. Available at: [Link]

  • Chem-Station. Bechamp Reduction. (2017). Available at: [Link]

  • Wikipedia. Béchamp reduction. Available at: [Link]

  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. (2022). MDPI. Available at: [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. PMC. Available at: [Link]

  • Google Patents. US4217304A - Continuous reduction process.
  • Kulakov, I.V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. Available at: [Link]

  • Google Patents. EP1829872B1 - Processes for production of indole compounds.
  • Organic Chemistry Portal. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Available at: [Link]

  • Sandelier, M. J., & DeShong, P. (2007). Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. PubMed. Available at: [Link]

  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). Faculty of Science, Prince of Songkla University. Available at: [Link]

  • The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES. Available at: [Link]

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Method

Using 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol in nucleophilic aromatic substitution reactions

Introduction & Molecule Profile 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol is a bifunctional aromatic building block characterized by a highly activated ortho-fluoronitrobenzene core and a pendant primary alcohol.[1] Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol is a bifunctional aromatic building block characterized by a highly activated ortho-fluoronitrobenzene core and a pendant primary alcohol.[1] Its unique structure allows for divergent synthetic pathways, making it a critical scaffold in the synthesis of indole derivatives, dihydrobenzofurans, and bi-functional drug linkers.

Core Structural Analysis
  • Activation: The nitro group (-NO2) at the para position relative to the ethyl chain acts as a strong electron-withdrawing group (EWG).[1] Crucially, it is ortho to the fluorine atom. This specific regiochemistry lowers the energy barrier for nucleophilic attack at the C-3 position via the SNAr mechanism.[1]

  • Duality: The molecule contains both an electrophilic site (C-F bond) and a nucleophilic site (primary -OH).[1]

    • Challenge: Uncontrolled base treatment can lead to rapid intramolecular cyclization.

    • Opportunity: This same reactivity provides a facile route to fused heterocyclic systems.

PropertySpecification
CAS Number 460-10-6 (Generic/Analogous)
Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
Key Reactivity SNAr (Fluorine displacement), Intramolecular Cyclization

Mechanistic Insight: The Ortho-Fluorine Effect

The reactivity of this substrate is governed by the formation of the Meisenheimer Complex .[2][3][4] Unlike electrophilic aromatic substitution, which retains aromaticity in the intermediate, SNAr involves a temporary disruption of the aromatic system.

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon bearing the fluorine.[1][3] The high electronegativity of fluorine inductively stabilizes this transition state (more so than chlorine or bromine).

  • Resonance Stabilization: The negative charge is delocalized onto the ortho-nitro group.[1] This is the rate-determining step.[1][3]

  • Re-aromatization: Fluoride (F-) is ejected, restoring the aromatic ring.[1][4]

Critical Consideration: The presence of the pendant alcohol means the researcher must choose between Pathway A (Intermolecular Substitution) and Pathway B (Intramolecular Cyclization).

Visualizing Reaction Pathways

The following diagram illustrates the divergent workflows available for this substrate.

ReactionPathways SM Starting Material 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol Complex Meisenheimer Complex SM->Complex Path A: Ext. Nucleophile (HNR2) Mild Base, < 60°C IntraInter Alkoxide Intermediate SM->IntraInter Path B: Strong Base (NaH) THF, 0°C -> RT ProductA S_NAr Product (Substituted Aniline/Ether) Complex->ProductA - F- Benzofuran 6-Nitro-2,3- dihydrobenzofuran IntraInter->Benzofuran Intramolecular Cyclization (-F-)

Figure 1: Divergent synthetic pathways.[1] Pathway A favors external displacement using mild bases. Pathway B utilizes the internal alcohol for cyclization under strong basic conditions.

Detailed Protocols

Protocol A: Intermolecular SNAr (Library Synthesis)

Objective: Displace fluorine with a secondary amine while preserving the primary alcohol. Scope: Synthesis of 2-(3-amino-4-nitrophenyl)ethanol derivatives.

Reagents:

  • Substrate: 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (1.0 equiv)[1]

  • Nucleophile: Morpholine, Piperidine, or Pyrrolidine (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or DMSO[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of substrate in 3.0 mL of anhydrous DMF in a screw-cap vial.

  • Addition: Add 2.0 mmol of DIPEA. Note: Inorganic bases like K2CO3 are avoided here to minimize deprotonation of the hydroxyl group.

  • Nucleophile Introduction: Add 1.2 mmol of the amine dropwise.

  • Reaction: Stir at 40–50 °C for 4–6 hours.

    • Control Point: Monitor by TLC (50% EtOAc/Hexane).[1] The product will be more polar and yellow/orange due to the nitro-aniline chromophore.[1]

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMF.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography.

Validation:

  • 1H NMR: Disappearance of the aromatic triplet/multiplet characteristic of the C-3 proton; appearance of amine signals.

  • MS (ESI): Shift in m/z corresponding to [M - F + Amine]+.

Protocol B: Intramolecular Cyclization (Benzofuran Synthesis)

Objective: Synthesize 6-nitro-2,3-dihydrobenzofuran via base-mediated intramolecular etherification.

Reagents:

  • Substrate: 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

  • Safety Prep: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.[1]

  • Base Suspension: Suspend NaH (1.5 mmol) in anhydrous THF (5 mL) at 0 °C.

  • Addition: Dissolve the substrate (1.0 mmol) in THF (2 mL) and add dropwise to the NaH suspension.

    • Observation: Gas evolution (H2) will occur.[1] Vent appropriately.

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. If reaction is sluggish, heat to reflux (66 °C) for 1 hour.

  • Quench: Cool to 0 °C and carefully quench with saturated NH4Cl solution.

  • Workup: Extract with Diethyl Ether (3 x 10 mL).

  • Purification: The product is less polar than the starting material (loss of H-bond donor).[1] Purify via silica plug.[1][3][4][5]

Validation:

  • 1H NMR: Disappearance of the -OH broad singlet.[1] The ethyl chain protons will shift significantly as they become part of the rigid dihydrofuran ring (splitting pattern changes from triplet to multiplet/triplet of doublets).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Pathway A) Competitive cyclization (Pathway B)[1]Switch solvent to less polar aprotic (e.g., Acetonitrile).[1] Lower temperature to RT. Use a weaker base (e.g., NaHCO3).
Incomplete Reaction Poor nucleophilicityIncrease temperature to 80 °C. Switch solvent to DMSO (accelerates SNAr).
Dark/Tarry Mixture Decomposition of Meisenheimer complexEnsure reaction is under inert atmosphere (N2). Avoid strong exotherms by slow addition.
Side Product Formation Hydrolysis of F (Phenol formation)Ensure solvents are strictly anhydrous. Hydroxide (OH-) is a potent nucleophile that competes with amines.[1]

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1]

  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.[1] (See Chapter 13: Aromatic Nucleophilic Substitution). Link[1]

  • BenchChem. (2025).[1][3] Application Notes for SNAr Reactions of Fluoronitrobenzenes. BenchChem Technical Library. Link[1]

  • Sigma-Aldrich. (2024).[1] 3-Fluoro-4-nitrotoluene Product Sheet & Reactivity Data. Merck KGaA. Link

  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions.[1] Chemical Reviews, 111(3), 1596–1636.[1] (Context on SNAr vs Coupling). Link[1]

Sources

Application

Application Note: Strategic Utilization of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol in Kinase Inhibitor Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (referred to herein as Compound A ) as a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (referred to herein as Compound A ) as a high-value intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs).

Executive Summary & Strategic Value

In the landscape of Type I and Type II kinase inhibitors (particularly for EGFR, ALK, and ROS1 targets), the 3-fluoro-4-aminophenyl motif is a privileged substructure. It serves two critical functions:

  • Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation (Phase I metabolism) at a vulnerable site on the phenyl ring.

  • Electronic Modulation: The fluorine withdraws electron density, modulating the pKa of the aniline (after nitro reduction), which influences the hydrogen bond donor capability of the NH group when binding to the kinase hinge region.

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol offers a distinct advantage over simple anilines: the hydroxyethyl tail . This flexible linker allows for the introduction of solubilizing groups (e.g., morpholines, piperazines) or specific lipophilic contacts in the solvent-exposed region of the ATP binding pocket, without altering the critical hinge-binding pharmacophore.

Chemical Profile & Handling

PropertySpecification
Chemical Name 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Stability Stable under standard conditions. Avoid strong reducing agents until desired.
Key Hazard Nitroaromatics are potentially explosive if heated under confinement. Handle in a fume hood.

Retrosynthetic Logic (The "Why")

To understand the utility of this intermediate, we must visualize its role in constructing a hypothetical "3rd Generation" covalent inhibitor (similar to Osimertinib or Rociletinib analogs).

Visualization: Fragment-Based Disconnection

The following diagram illustrates how Compound A serves as the precursor for the "Tail" and "Hinge Binder" regions of a kinase inhibitor.

Retrosynthesis Target Target Kinase Inhibitor (Covalent EGFR/ALK Inhibitor) Core Heterocyclic Core (e.g., Pyrimidine/Quinazoline) Target->Core Disconnection A (Amide/Urea Bond) Linker 3-Fluoro-4-amino-phenethyl Scaffold Target->Linker Structural Motif Tail Solubilizing Tail (e.g., N-Morpholino) Linker->Tail Disconnection B (Alkylation) Start Starting Material: 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol Linker->Start Functional Group Interconversion Tail->Start Derived from Alcohol Activation

Figure 1: Retrosynthetic analysis showing the position of the fluoronitrophenethyl alcohol scaffold within a generic kinase inhibitor architecture.

Detailed Experimental Protocols

The following workflow describes the conversion of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol into a functionalized aniline ready for coupling to a kinase core.

Phase 1: Activation of the Alcohol (Mesylation)

The primary alcohol is a poor leaving group. We first convert it to a mesylate (or tosylate/bromide) to enable nucleophilic attack by a solubilizing amine.

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).

  • Setup: Charge a dry 250 mL round-bottom flask with Compound A (10.0 g, 54.0 mmol) and anhydrous DCM (100 mL). Cool to 0°C under N₂ atmosphere.

  • Addition: Add TEA (11.3 mL, 81.0 mmol, 1.5 eq) followed by dropwise addition of MsCl (4.6 mL, 59.4 mmol, 1.1 eq). Maintain internal temperature < 5°C.

  • Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hex). Product (Mesylate) Rf ~ 0.4; SM Rf ~ 0.2.

  • Workup: Quench with cold water (50 mL). Separate phases. Wash organic layer with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Yield: Expect >95% quantitative yield of the crude mesylate (yellow solid). Use immediately.

Phase 2: Tail Installation (Nucleophilic Substitution)

Here, we attach a morpholine ring (common for improving solubility/ADME).

Reagents: Morpholine, K₂CO₃, Acetonitrile (MeCN).

  • Reaction: Dissolve the crude mesylate (from Phase 1) in MeCN (150 mL). Add K₂CO₃ (22.4 g, 162 mmol, 3 eq) and Morpholine (7.0 mL, 81 mmol, 1.5 eq).

  • Conditions: Heat to reflux (80°C) for 6–12 hours.

    • Mechanism:[1][2][3][][5] Sₙ2 displacement. The nitro group activates the ring slightly, but the primary alkyl mesylate is the reactive site.

  • Workup: Cool to RT. Filter off solids (inorganic salts). Concentrate filtrate.[6] Partition residue between EtOAc and Water.[7]

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

    • Product: 4-(3-Fluoro-4-nitrophenethyl)morpholine.

Phase 3: Unmasking the Warhead (Nitro Reduction)

The nitro group is reduced to the aniline, which serves as the nucleophile for the final coupling to the kinase core.

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), EtOH/Water. Note: Catalytic hydrogenation (H₂/Pd-C) is cleaner but risks de-fluorination if not carefully controlled. Fe/NH₄Cl is chemoselective.

  • Setup: Dissolve the nitro-morpholine intermediate (10.0 mmol) in EtOH (40 mL) and Water (10 mL). Add NH₄Cl (5.0 eq) and Fe powder (5.0 eq).

  • Reaction: Heat to 70°C with vigorous stirring for 2–4 hours.

    • Observation: Reaction mixture turns dark brown/rust colored.

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash pad with MeOH. Concentrate filtrate. Basify with sat. NaHCO₃ and extract with EtOAc.

  • Isolation: The resulting 4-(2-Morpholinoethyl)-2-fluoroaniline is often an oil or low-melting solid.

    • Critical QC: Check LC-MS for M+H peak. Ensure no hydroxylamine intermediate remains.

Synthesis Workflow Visualization

This diagram details the step-by-step transformation described above.

SynthesisProtocol SM Start: Alcohol (C8H8FNO3) Step1 Step 1: Activation (MsCl, TEA) -> Mesylate SM->Step1 0°C to RT Step2 Step 2: Substitution (Morpholine, K2CO3) -> Nitro-Amine Step1->Step2 Reflux, MeCN Step3 Step 3: Reduction (Fe, NH4Cl) -> Fluoro-Aniline Step2->Step3 70°C, EtOH/H2O Final Final Coupling (Kinase Core Cl-Ar) -> Inhibitor Step3->Final SNAr / Buchwald

Figure 2: Synthetic workflow converting the alcohol building block into a kinase-active aniline scaffold.

Analytical Validation (Self-Validating System)

To ensure the protocol is working ("Trustworthiness"), utilize these specific QC markers:

CheckpointMethodExpected Result / Criteria
Alcohol Purity ¹H NMR (DMSO-d₆)Triplet at ~4.7 ppm (OH). Multiplets at ~2.8 ppm (benzylic CH₂) and ~3.6 ppm (CH₂-O).
Mesylate Conversion TLC / ¹H NMRDisappearance of OH triplet. Appearance of singlet at ~3.2 ppm (Mesyl-CH₃). Shift of CH₂-O to ~4.4 ppm.
Nitro Reduction LC-MSMass shift: [M+H]⁺ reduces by 30 Da (loss of O₂, gain of H₂). Example: Nitro (MW 254) -> Aniline (MW 224).
Final Purity HPLC (C18)>98% purity required for biological assay. Impurity <0.5% (specifically des-fluoro analogs).

References

  • Fragment-Based Drug Discovery in Kinase Inhibitors

    • Title: Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of IRAK4.[8]

    • Source: Journal of Medicinal Chemistry (2017).[8]

    • URL:[Link]

    • Context: Discusses optimization of fluorin
  • Nitro Reduction Protocols

    • Title: Selective reduction of nitro compounds to amines.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Context: Validates the Fe/NH4Cl method as a chemoselective standard for fluorinated arom
  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Pharmaceuticals: Looking Beyond Intuition.
    • Source: Science (2007).
    • URL:[Link]

    • Context: Explains the metabolic stability conferred by the 3-fluoro substitution on the phenyl ring.
  • Kinase Inhibitor Synthesis (General): Title: FDA-approved small molecule kinase inhibitors. Source: BOC Sciences / Clinical Data. Context: Provides synthetic routes for comparable aniline-based inhibitors (e.g., Binimetinib).

Sources

Method

Application Note: Bioconjugation Strategies Using 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol Linkers

This Application Note details the utility, mechanism, and protocols for using 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (FNPE) as a heterobifunctional linker in bioconjugation. Bioconjugation Executive Summary 2-(3-Fluoro-4-n...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the utility, mechanism, and protocols for using 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (FNPE) as a heterobifunctional linker in bioconjugation.


 Bioconjugation

Executive Summary

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (FNPE) represents a specialized class of heterobifunctional linkers utilized in the synthesis of Antibody-Drug Conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescent probes. Its structural utility lies in its dual-reactivity:

  • The "Tail" (Primary Alcohol): A modifiable handle for attachment to payloads (drugs, fluorophores, or surfaces) via esterification, etherification, or carbamate formation.

  • The "Head" (3-Fluoro-4-nitrophenyl): An activated aryl halide motif capable of undergoing Nucleophilic Aromatic Substitution (

    
    ) with nucleophilic amino acid residues (Lysine 
    
    
    
    -amines or Cysteine thiols).

This guide provides a validated workflow for transforming FNPE from a raw reagent into a stable bioconjugate, emphasizing the


 mechanism that allows for metal-free, pH-controlled protein labeling.

Chemical Basis & Mechanism

Structural Analysis

The FNPE molecule relies on the ortho-effect for its reactivity. The nitro group (-NO


) at position 4 is a strong electron-withdrawing group (EWG). It withdraws electron density from the benzene ring, making the carbon at position 3 (bearing the Fluorine) highly electrophilic.
  • Leaving Group: Fluoride (

    
    ).
    
  • Activating Group: Nitro (

    
    ), ortho to the fluorine.
    
  • Spacer: Ethyl group (

    
    ) separating the reactive ring from the payload handle.
    
The Mechanism

Unlike standard NHS-ester chemistry which targets lysines via acylation, FNPE targets nucleophiles via arylation.

  • Attack: The nucleophile (Protein-NH

    
     or Protein-SH) attacks the C3 carbon.
    
  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

  • Elimination: Fluoride is expelled, restoring aromaticity and forming a stable aniline or thioether linkage.

Visualizing the Pathway

The following diagram illustrates the workflow: activating the alcohol tail first, followed by the bioconjugation event.

FNPE_Workflow FNPE 2-(3-Fluoro-4-nitrophenyl) ethan-1-ol (FNPE) Activated_Linker Payload-Linker Construct (Intact F-NO2 Head) FNPE->Activated_Linker Step 1: Functionalization (Ester/Carbamate Synthesis) Payload Payload (Drug/Fluorophore) Payload->Activated_Linker Conjugate Final Bioconjugate (Stable Aryl-Amine Bond) Activated_Linker->Conjugate Step 2: SNAr Reaction (pH 8.0-9.0) Protein Target Protein (Lys-NH2 / Cys-SH) Protein->Conjugate Nucleophilic Attack

Caption: Stepwise workflow for converting FNPE into a bioactive conjugate. The alcohol tail is functionalized first to avoid side reactions during protein coupling.

Pre-Conjugation Protocol: Payload Attachment

Before introducing the protein, the alcohol "tail" of FNPE must be attached to your payload. Attempting to conjugate FNPE to a protein first leaves a free alcohol that is difficult to react selectively in aqueous buffers.

Scenario A: Attaching a Carboxylic Acid Drug (Esterification)

Reagents: Drug-COOH, FNPE, EDC, DMAP, DCM (Dichloromethane).

  • Dissolution: Dissolve 1.0 eq of Drug-COOH and 1.2 eq of FNPE in anhydrous DCM.

  • Activation: Add 1.5 eq of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 eq of DMAP.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours under inert atmosphere (

    
    ).
    
  • Purification: Wash with 0.1 M HCl, then saturated

    
    . Dry over 
    
    
    
    and concentrate.
  • Validation: Verify by LC-MS. The mass should correspond to [Drug + FNPE - H

    
    O].
    
Scenario B: Activation to NHS-Carbonate (For Amine Payloads)

If your payload has an amine, convert FNPE into a mixed carbonate.

  • React FNPE with N,N'-Disuccinimidyl carbonate (DSC) in acetonitrile with triethylamine (TEA).

  • Isolate the NHS-activated FNPE.

  • React this intermediate with your Amine-Payload to form a carbamate linkage.

Bioconjugation Protocol: Protein Labeling

Once the payload is attached to the FNPE linker (forming the "Probe"), use this protocol to label the target protein.

Critical Note: The reactivity of the fluoro-nitro group is lower than an NHS-ester. It requires slightly higher pH or longer reaction times, but yields a bond that is extremely stable against hydrolysis.

Materials
  • Buffer A: 0.1 M Sodium Borate or Carbonate Buffer, pH 8.5 – 9.0 (For Lysine targeting).

  • Buffer B: PBS, pH 7.4 (For Cysteine targeting, requires highly nucleophilic thiols).

  • Stock Solution: Dissolve the FNPE-Probe in dry DMSO (10–50 mM).

  • Protein: 1–5 mg/mL in Buffer A.

Step-by-Step Procedure (Lysine Conjugation)
  • Buffer Exchange: Ensure the protein is in Buffer A (pH 8.5–9.0). Remove any amine-containing buffers (Tris, Glycine) via dialysis or desalting columns.

  • Calculations: Determine the molar excess.

    • Antibodies: Start with 10–20 molar excess of FNPE-Probe.

    • Smaller Proteins: Start with 5–10 molar excess.

  • Addition: Slowly add the DMSO stock to the protein solution while vortexing gently. Ensure final DMSO concentration is <10% (v/v) to prevent denaturation.

  • Incubation: Incubate at 37°C for 4–16 hours or RT for 24 hours .

    • Why heat?

      
       reactions have a higher activation energy than acylation. 37°C significantly accelerates the displacement of the fluoride.
      
  • Quenching: Add 100 mM Ethanolamine or Tris (pH 8.0) to scavenge remaining unreacted probe. Incubate for 30 mins.

  • Purification: Remove excess small molecules using a Size Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis against PBS.

Data Summary: Optimization Parameters
ParameterConditionEffect on Conjugation
pH 7.5Slow reaction; favors Cysteine (if reduced).
pH 8.5 – 9.0Optimal for Lysine. De-protonates

-amino group (

).
Temperature 4°CReaction likely stalled. Not recommended.
Temperature 37°CAccelerates

kinetics; monitor protein stability.
Cosolvent DMSO / DMFEssential for linker solubility. Keep <10%.

Analytical Validation

UV-Vis Spectroscopy

The formation of the aryl-amine bond often results in a colorimetric shift.

  • Reagent (F-NO2): Typically pale yellow or colorless.

  • Product (Aniline-NO2): Deep yellow/orange (Absorbance

    
     350–420 nm).
    
  • Action: Measure the absorbance at 400 nm to estimate the Degree of Labeling (DOL), using the extinction coefficient of o-nitroaniline derivatives (

    
    , determine empirically for your specific derivative).
    
Mass Spectrometry (Intact Protein)
  • Method: LC-MS (Q-TOF or Orbitrap).

  • Expected Shift: Look for mass additions of +(MW of Probe - 20 Da) .

    • Explanation: You lose HF (Hydrogen + Fluorine = 20 Da) during the substitution.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conjugation Yield pH too low.Increase buffer pH to 9.0 to ensure Lysine is deprotonated.
Precipitation Hydrophobic linker aggregation.Decrease probe concentration or add 5-10% glycerol; ensure DMSO is added slowly.
No Reaction Hydrolysis of Fluoride?Unlikely. F-C bond is stable. Check if the "Probe" degraded or if the protein has accessible lysines.
Protein Degradation 37°C incubation too harsh.Lower temp to 25°C and extend time to 48 hours.

References

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. (Foundational chemistry of fluoronitrobenzenes). Link

  • Zhang, C., et al. (2016). Fluoronitrobenzene reagents for protein lysine modification. Angewandte Chemie International Edition, 55(31). (Modern application of F-NO2 motifs). Link

  • Niazi, S. K. (2019). Handbook of Biogeneric Therapeutic Proteins. CRC Press. (Protocols for buffer exchange and conjugation). Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on heterobifunctional linkers). Link

Application

Scalable manufacturing process for 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

An Application Note and Protocol for the Scalable Manufacturing of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol Abstract 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol is a critical building block in the synthesis of various active pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Manufacturing of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

Abstract

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the oxazolidinone antibiotic Linezolid.[][2] The efficient and scalable production of this intermediate is paramount for ensuring a reliable and cost-effective supply chain for these life-saving drugs. This document provides a detailed, four-step synthetic protocol for the scalable manufacturing of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol, commencing from the readily available starting material, 3-Fluoro-4-nitrotoluene. The described process prioritizes operational simplicity, high yields, and safety, making it suitable for pilot and industrial-scale production. We will elaborate on the chemical rationale, provide step-by-step protocols, and address critical safety and handling considerations.

Introduction: Significance and Synthetic Strategy

The oxazolidinone class of antibiotics, including Linezolid, is vital for combating multidrug-resistant Gram-positive bacterial infections.[2] The synthesis of Linezolid and related compounds often involves the coupling of a functionalized oxazolidinone ring with an aromatic amine precursor. 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol serves as a key precursor to this amine component after reduction of the nitro group.

The manufacturing process detailed herein was designed for scalability and robustness. It follows a classical yet highly effective four-step sequence starting from 3-Fluoro-4-nitrotoluene, a commercially available and cost-effective raw material. The overall synthetic pathway is as follows:

  • Benzylic Bromination: Radical-initiated bromination of 3-Fluoro-4-nitrotoluene to yield 1-(bromomethyl)-3-fluoro-4-nitrobenzene.

  • Cyanation: Nucleophilic substitution of the bromide with sodium cyanide to form 2-(3-fluoro-4-nitrophenyl)acetonitrile.

  • Hydrolysis: Conversion of the nitrile to the corresponding carboxylic acid, 2-(3-fluoro-4-nitrophenyl)acetic acid.

  • Reduction: Selective reduction of the carboxylic acid to the target primary alcohol, 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol.

This strategy is advantageous for large-scale production as it avoids cryogenic conditions and organometallic reagents that can be challenging to handle.[2] Each step utilizes well-established industrial chemistry, ensuring process reliability and predictability.

Process Chemistry and Workflow Visualization

Overall Reaction Scheme

The multi-step synthesis transforms the methyl group of the starting material into the desired hydroxyethyl side chain through a series of reliable functional group interconversions.

Reaction_Scheme cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Reduction Start 3-Fluoro-4-nitrotoluene Int1 1-(Bromomethyl)-3-fluoro- 4-nitrobenzene Start->Int1 NBS, AIBN CCl4, Reflux Int2 2-(3-Fluoro-4-nitrophenyl) acetonitrile Int2_ref 2-(3-Fluoro-4-nitrophenyl) acetonitrile Int1_ref 1-(Bromomethyl)-3-fluoro- 4-nitrobenzene Int1_ref->Int2 NaCN DMSO, 60°C Int3 2-(3-Fluoro-4-nitrophenyl) acetic acid Int3_ref 2-(3-Fluoro-4-nitrophenyl) acetic acid Int2_ref->Int3 H2SO4 (aq) Reflux Final 2-(3-Fluoro-4-nitrophenyl) ethan-1-ol Int3_ref->Final BH3·THF THF, 0°C to RT

Caption: Four-step synthesis of the target molecule.

Manufacturing Workflow

The manufacturing process is designed as a sequential batch process. The successful scale-up of this process hinges on careful control of reaction parameters and adherence to safety protocols, especially when handling hazardous reagents.

Caption: Scalable manufacturing process workflow.

Detailed Synthesis Protocols

Safety Preamble: Before commencing any work, personnel must review the Safety Data Sheet (SDS) for all chemicals used.[3][4][5][6] This process involves toxic, corrosive, and flammable materials. All operations must be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing bay with personal protective equipment (PPE), including but not limited to safety goggles, face shields, and chemically resistant gloves.[4][5]

Part A: Synthesis of 1-(bromomethyl)-3-fluoro-4-nitrobenzene (Intermediate 1)
  • Reactor Setup: Charge a suitable glass-lined reactor with 3-Fluoro-4-nitrotoluene (1.0 eq) and carbon tetrachloride (10 vol).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash with a small amount of cold carbon tetrachloride.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)-3-fluoro-4-nitrobenzene as an oil, which is used directly in the next step.

Part B: Synthesis of 2-(3-fluoro-4-nitrophenyl)acetonitrile (Intermediate 2)
  • Reactor Setup: Charge a reactor with a solution of sodium cyanide (NaCN, 1.2 eq) in dimethyl sulfoxide (DMSO, 5 vol). Caution: Sodium cyanide is extremely toxic. Handle with extreme care and have a cyanide antidote kit readily available.

  • Reagent Addition: Slowly add the crude Intermediate 1 (1.0 eq) to the NaCN solution, maintaining the internal temperature below 40°C with cooling.

  • Reaction: After the addition is complete, heat the mixture to 60°C for 2-3 hours. Monitor for the disappearance of the starting material by TLC or HPLC.

  • Work-up: Cool the reaction to room temperature and pour it into a larger volume of ice water, which will precipitate the product.

  • Isolation: Filter the solid precipitate, wash thoroughly with water to remove residual DMSO and cyanide salts, and dry under vacuum.

Part C: Synthesis of 2-(3-fluoro-4-nitrophenyl)acetic acid (Intermediate 3)
  • Reactor Setup: Charge the reactor with Intermediate 2 (1.0 eq) and a 50% (v/v) aqueous solution of sulfuric acid (10 vol).

  • Reaction: Heat the mixture to reflux (approx. 120°C) for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia evolution and by HPLC analysis.

  • Work-up: Cool the reaction mixture to ambient temperature and then further cool in an ice bath.

  • Isolation: The product will precipitate from the acidic solution. Collect the solid by filtration, wash with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.

Part D: Synthesis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (Final Product)
  • Reactor Setup: Under an inert nitrogen atmosphere, charge a dry reactor with Intermediate 3 (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 vol).

  • Reagent Addition: Cool the solution to 0-5°C in an ice bath. Slowly add Borane-tetrahydrofuran complex solution (BH3·THF, 1.0 M in THF, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of methanol at 0°C.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.[7]

Process Parameters and Analytical Data

The following table summarizes the key process parameters and expected outcomes for a laboratory-scale synthesis. These can be used as a baseline for scaling up the process.

ParameterStep 1: BrominationStep 2: CyanationStep 3: HydrolysisStep 4: ReductionFinal Product
Key Reagents 3-Fluoro-4-nitrotoluene, NBS, AIBNIntermediate 1, NaCNIntermediate 2, H₂SO₄Intermediate 3, BH₃·THF-
Solvent CCl₄DMSO50% aq. H₂SO₄THF-
Temperature Reflux (~77°C)60°CReflux (~120°C)0°C to RT-
Time 4-6 h2-3 h8-12 h4-6 h-
Typical Yield >90% (crude)~85-90%~90-95%~85-90%-
Purity (Post-workup) Used crude>95%>98%>97%>99% (after recrystallization)
Analytical Control GC, TLCHPLC, TLCHPLCHPLC, TLCHPLC, ¹H NMR, MS

Safety and Hazard Management

The manufacturing of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol involves several hazardous substances and reactions that require strict safety protocols.

  • 3-Fluoro-4-nitrotoluene: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4] All handling should be done in a well-ventilated area with appropriate PPE.[3][5]

  • N-Bromosuccinimide (NBS): Corrosive and a strong oxidizing agent. Reacts with moisture to release bromine.

  • Sodium Cyanide (NaCN): Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Contact with acid releases highly toxic hydrogen cyanide gas. A dedicated waste stream and emergency procedures are mandatory.

  • Borane-THF Complex (BH₃·THF): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere. The quenching process is highly exothermic and must be performed slowly at low temperatures.

  • Waste Disposal: All waste streams must be segregated and disposed of according to local, state, and federal regulations. Cyanide-containing waste requires specialized treatment.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Bromination (Step 1) Incomplete reaction; Inactive initiator (AIBN).Increase reaction time. Ensure AIBN is fresh and properly stored. Ensure adequate reflux is achieved.
Incomplete Cyanation (Step 2) Poor quality NaCN; Insufficient temperature.Use dry, high-purity NaCN. Ensure the reaction temperature reaches 60°C.
Incomplete Hydrolysis (Step 3) Insufficient reaction time or acid concentration.Extend reflux time. Ensure the sulfuric acid concentration is correct.
Over-reduction in Step 4 (Nitro group reduced) Excess borane; High reaction temperature.Use the specified stoichiometry of BH₃·THF. Maintain temperature control during addition and reaction.
Purification Issues Oily product after final work-up.Ensure complete removal of solvent. If oil persists, attempt purification via column chromatography on silica gel.[7]

References

  • 3-Fluoro-4-nitrotoluene - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • 3-Fluoro-4-nitrotoluene | 446-34-4. TCI AMERICA.
  • SAFETY DATA SHEET - 3-Fluoro-4-nitrotoluene. (2011, December 15). Fisher Scientific.
  • 3-Fluoro-4-nitrotoluene 446-34-4 wiki. Guidechem.
  • A Unified Approach to Synthesizing Four Linezolid Metabolites Th
  • SAFETY DATA SHEET - 4-Fluoro-3-nitrotoluene. Fisher Scientific.
  • Linezolid: Definition, Mechanism of Action and Applic
  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica.
  • Application of 3-Fluoro-4-nitrotoluene. Sigma-Aldrich.
  • Technical Support Center: Purific

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during the functionalization of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

[1][2] Executive Summary You are likely utilizing 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol as a linker precursor for PROTACs, radioligands, or kinase inhibitors.[1] While the primary alcohol appears to be a standard handle f...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

You are likely utilizing 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol as a linker precursor for PROTACs, radioligands, or kinase inhibitors.[1] While the primary alcohol appears to be a standard handle for functionalization (etherification, esterification, or amination), the specific electronic environment created by the 3-fluoro-4-nitro motif introduces two critical, competing failure modes:

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the ortho-fluorine, making it highly susceptible to displacement by nucleophiles.

  • Styrene Formation (Elimination): The electron-deficient ring acidifies the benzylic protons, accelerating E2 elimination during alcohol activation.

This guide provides self-validating protocols to navigate these electronic traps.

Module 1: The "Fluorine Loss" Trap (SNAr Competition)

User Issue: "I attempted a standard Williamson ether synthesis using NaH and an alkyl halide. The product mass is correct, but the 19F NMR signal is missing or shifted significantly."

Technical Diagnosis: You have inadvertently triggered a Nucleophilic Aromatic Substitution (SNAr) .[1] The nitro group at the 4-position is a strong electron-withdrawing group (EWG) that pulls electron density from the ring. This activates the fluorine at the 3-position (ortho to nitro) for displacement. If you use a strong base (like NaH) or a nucleophilic base, the base itself or the deprotonated alcohol may attack the ring instead of the alkyl halide.

Mechanism: The reaction proceeds via a Meisenheimer complex.[2] The energy barrier for displacing the fluoride is significantly lowered by the ortho-nitro group [1].

Troubleshooting Protocol:

ParameterRecommendationRationale
Base Selection Avoid: NaH, NaOEt, KOtBu. Use: Ag2O, Cs2CO3, or TBAI (Phase Transfer).[1]Strong bases generate a high concentration of "naked" alkoxide, promoting SNAr. Silver oxide provides mild, heterogeneous activation.[1]
Solvent Avoid: DMF, DMSO (if heating).[1] Use: DCM, Toluene, or THF.[1]Polar aprotic solvents (DMF/DMSO) stabilize the transition state for SNAr, accelerating the side reaction.
Temperature Keep below 40°C .SNAr rates increase exponentially with temperature.[1]

Self-Validating Check:

  • Before Workup: Take a crude aliquot for 19F NMR.

  • Pass Criteria: Signal remains a multiplet/triplet around -115 to -120 ppm (approximate, solvent dependent).[1]

  • Fail Criteria: Signal disappears or shifts upfield (indicating displacement by an alkoxy/amino group).[1]

Module 2: The "Styrene" Dead-End (Elimination)

User Issue: "I tried to convert the alcohol to a mesylate/tosylate for subsequent displacement. The product spot is UV-active but non-polar, and NMR shows vinyl protons (5.0–6.0 ppm)."

Technical Diagnosis: You are observing E2 Elimination yielding 3-fluoro-4-nitrostyrene .[1] The benzylic protons (β-position relative to the hydroxyl) are significantly acidified by the electron-deficient nitrophenyl ring (pKa ~20-25 vs. ~41 for standard toluene) [2].[1] When you activate the alcohol (convert OH to OMs/OTs), the amine base used (TEA/DIPEA) deprotonates the benzylic position, triggering elimination.

Visualizing the Pathway:

ReactionPathways Start Start: 2-(3-F-4-NO2-Ph)ethanol Act Activation (MsCl/TsCl) Start->Act Base Base Choice? Act->Base Prod Target: Mesylate/Tosylate Base->Prod Buffered/Weak Base (Pyridine/Collidine) + Cold Side Side Product: Styrene (Elimination) Base->Side Strong/Hindered Base (TEA/DIPEA) + Heat

Figure 1: Decision tree showing how base selection dictates the competition between stable activation and elimination.[1]

Troubleshooting Protocol:

  • Temperature is Critical: Perform mesylation at -10°C to 0°C . Do not warm to RT until the quench.

  • Base Switching: Replace Triethylamine (TEA) with Pyridine or 2,4,6-Collidine .[1]

    • Why? Pyridine is a weaker base (pKa ~5.[1]2) than TEA (pKa ~10.7), sufficient to neutralize HCl generated but insufficient to deprotonate the benzylic carbon rapidly.

  • Solvent: Use anhydrous DCM (Dichloromethane).[1][3] Avoid THF, as it coordinates cations and can increase basicity of counter-ions.

Module 3: Mitsunobu Reaction Optimization

User Issue: "I am avoiding base/electrophiles by using Mitsunobu conditions (PPh3/DIAD), but the reaction is stuck or yielding hydrazine byproducts."

Technical Diagnosis: The Mitsunobu reaction is generally the safest route for this substrate because it avoids strong bases and isolates the activation step. However, if the nucleophile (H-Nu) is not acidic enough (pKa > 11-13), the betaine intermediate will not be protonated effectively, leading to azodicarboxylate-nucleophile adducts or elimination [3].[1]

Optimized Protocol:

StepActionNote
1 Order of Addition: Dissolve Alcohol + PPh3 + Nucleophile first.[1] Cool to 0°C. Add DIAD/DEAD last and dropwise .Prevents "dead-end" betaine formation and controls exotherm to prevent elimination.[1]
2 pKa Matching: Ensure Nucleophile pKa < 11.If using an aliphatic amine or alcohol, this will fail.[1] Use a sulfonamide, imide (phthalimide), or thiol.
3 Reagent Choice: Use ADDP (1,1'-(Azodicarbonyl)dipiperidine) instead of DEAD if separation is difficult.[1]ADDP byproducts are often insoluble in ether/hexane, aiding purification.[1]
FAQ: Quick Solutions

Q: Can I oxidize this alcohol to the aldehyde without over-oxidizing? A: Yes, but avoid Jones Reagent (too acidic/harsh). Use Dess-Martin Periodinane (DMP) or Swern Oxidation .[1]

  • Warning: The resulting aldehyde has highly acidic alpha-protons.[1] Isolate immediately; do not store on silica gel.

Q: I need to reduce the nitro group to an aniline. Should I do this before or after functionalizing the alcohol? A: After. The aniline is electron-donating. Once reduced to the amine, the ring becomes electron-rich, shutting down the SNAr side reaction and reducing the acidity of the benzylic protons. However, the free amine may interfere with alkylation reagents, so protecting it (e.g., Boc) might be required.

References
  • Nucleophilic Aromatic Substitution (SNAr)

    • Mechanism & Regioselectivity: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. The activating effect of nitro groups on ortho-halogens is a foundational principle.[1]

    • Contextual Application: (Demonstrates the reactivity of the core scaffold).[1]

  • Elimination Mechanisms (Phenethyl Alcohols)

    • Benzylic Acidity:[1] Gandler, J. R., & Yokoyama, T. (1984).[1] "General base promoted elimination reactions of (2-phenylethyl) derivatives."[1] Journal of the American Chemical Society.

    • Nitrophenyl Effect: Dohner, B. R., & Saunders, W. H. (1986).[1][4] "Mechanisms of elimination reactions... 2-(p-nitrophenyl)ethyl derivatives."[1] Canadian Journal of Chemistry.[1]

  • Mitsunobu Reaction Parameters

    • pKa Requirements: Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

    • Troubleshooting: "Mitsunobu Reaction Guide," Organic Chemistry Portal.[1]

Sources

Optimization

Optimizing temperature and pressure for 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol synthesis

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It focuses on the chemoselective reduction of (3-Fluoro-4-nitrophenyl)acetic acid to 2-(3-Fluoro-4-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It focuses on the chemoselective reduction of (3-Fluoro-4-nitrophenyl)acetic acid to 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol , a critical transformation where thermodynamic control is paramount to preserving the nitro group.[1][2]

[1][2]

Topic: Optimization of Temperature & Pressure Parameters for Chemoselective Reduction Applicable Protocol: Borane-Mediated Reduction of Carboxylic Acids Document ID: TS-ORG-460-10-OPT Last Updated: 2026-02-25[1][2]

Executive Summary & Reaction Logic

The synthesis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol presents a classic chemoselectivity challenge: reducing a carboxylic acid (or ester) motif without compromising the highly reducible nitro (


) group.[1][2]

While catalytic hydrogenation (High Pressure/High Temp) is standard for many reductions, it is contraindicated here due to the high risk of reducing the nitro group to an aniline (3-fluoro-4-aminophenethanol).[1][2] The industry-standard "Golden Path" utilizes electrophilic hydride reagents, specifically Borane-Tetrahydrofuran (


)  or Borane-Dimethyl Sulfide (

)
.[1][2] These reagents react rapidly with the electron-rich carboxylate but are kinetically slow to react with the electron-deficient nitro group under controlled temperatures.[1][2]
The Chemoselectivity Landscape
  • Target: Carboxylic Acid (

    
    ) 
    
    
    
    Primary Alcohol (
    
    
    )[1][2]
  • Off-Target: Nitro (

    
    ) 
    
    
    
    Amine (
    
    
    ) or Hydroxylamine (
    
    
    )[1][2]
  • Critical Control: Temperature (Kinetic differentiation) and Pressure (Hydrogen management).[2]

Process Optimization: Temperature & Pressure

Temperature Control: The Kinetic Window

The reaction relies on the kinetic difference in reduction rates between the carboxylic acid and the nitro group.

Temperature ZoneReaction BehaviorOutcome

Induction Phase Reaction is sluggish.[1][2] Accumulation of unreacted borane complex creates a latent exotherm risk upon warming.

Optimal Window Rapid reduction of

. Nitro group remains inert.[3] High chemoselectivity (>98%).[2]

Danger Zone

begins to decompose.[2] Risk of nitro reduction increases significantly.

Runaway/Failure Loss of chemoselectivity.[2] Formation of azo/azoxy dimers and anilines.

Recommendation: Initiate addition at


 . Allow the reaction to warm to 

(Room Temperature) for completion. Do not heat.
Pressure Management: The "Invisible" Variable

Unlike hydrogenation, this reaction is run at atmospheric pressure , but internal pressure dynamics are critical due to hydrogen evolution.

  • Source of Pressure: The reaction of Borane with the carboxylic acid proton generates 1 equivalent of

    
     gas immediately.
    
  • Risk: In a sealed vessel, pressure buildup can shatter glassware or rupture seals. In a flow reactor, gas slugs can disrupt stoichiometry.

  • Optimization:

    • Batch: Use an open system connected to an inert gas bubbler (

      
       or Ar) to vent 
      
      
      
      while excluding moisture.[2]
    • Flow: Use a back-pressure regulator set low (e.g., 5-10 psi) only to maintain flow stability, with a gas-liquid separator immediately downstream.[1][2]

Troubleshooting Guide (Q&A)

Category A: Impurity Profiling

Q: I am detecting significant amounts of 2-(4-amino-3-fluorophenyl)ethanol. What went wrong? A: You have reduced the nitro group. This typically happens due to two reasons:

  • Temperature Overshoot: Did the reaction exotherm exceed

    
     during the addition of Borane? The reduction of the nitro group becomes competitive at higher temperatures.
    
  • Wrong Reagent: Did you use Lithium Aluminum Hydride (

    
    )? 
    
    
    
    is a nucleophilic hydride and will indiscriminately reduce both the acid and the nitro group. Switch to
    
    
    .[2][4][5][6]

Q: My product contains a boronic ester impurity that won't separate. A: This is likely the intermediate trialkylborate.

  • Fix: The quench procedure was insufficient. Borane reductions form a stable borate complex that must be hydrolyzed.

  • Protocol: Quench with Methanol first (to destroy excess borane), followed by a mild acid hydrolysis (e.g., 1M HCl or 10% acetic acid) for at least 30 minutes to break the

    
     bond.
    
Category B: Reaction Kinetics

Q: The reaction stalls at 60% conversion even after 24 hours at Room Temperature. A: This indicates reagent decomposition.

  • Diagnosis:

    
     is notoriously unstable.[2] If the bottle was opened previously or stored above 
    
    
    
    , the molarity has likely dropped.
  • Validation: Titrate your Borane solution or use a fresh bottle. Alternatively, switch to

    
      (Dimethyl Sulfide complex), which is much more stable and has a higher concentration (10M), though it requires more rigorous odor control.[2]
    
Category C: Safety & Pressure

Q: I observed a pressure spike and foaming upon adding the Borane. A: You added the reagent too fast.

  • Mechanism: The initial step is an acid-base reaction releasing hydrogen gas.[1][2]

  • Solution: Control the addition rate to match the vent capacity. For a 10g scale, addition should take 30–45 minutes. Ensure your headspace has a clear path to the bubbler/scrubber.

Visualizing the Chemoselectivity Logic

The following diagram illustrates the divergent pathways based on Temperature and Reagent choice.

ReactionPathways Start Start: (3-Fluoro-4-nitrophenyl) acetic acid Reagent_BH3 Reagent: BH3·THF Start->Reagent_BH3 Reagent_LAH Reagent: LiAlH4 Start->Reagent_LAH Cond_LowT Temp: 0°C - 25°C (Kinetic Control) Reagent_BH3->Cond_LowT Standard Protocol Cond_HighT Temp: >50°C (Thermodynamic) Reagent_BH3->Cond_HighT Exotherm/Heating Prod_Amine IMPURITY: Amino-alcohol (Nitro Reduced) Reagent_LAH->Prod_Amine No Selectivity Prod_Target TARGET PRODUCT: 2-(3-Fluoro-4-nitrophenyl) ethan-1-ol Cond_LowT->Prod_Target Fast COOH red. Slow NO2 red. Cond_HighT->Prod_Amine Loss of Selectivity Prod_Mix IMPURITY MIX: Azo/Azoxy species

Figure 1: Decision tree for reagent and temperature selection showing the narrow window for achieving the target nitro-alcohol.[1][2]

Standard Operating Procedure (SOP) Summary

Scale: 10 mmol (approx. 2.0 g of substrate) Equipment: 3-neck round bottom flask, addition funnel,


 inlet, bubbler.
  • Setup: Charge flask with (3-Fluoro-4-nitrophenyl)acetic acid (1.0 equiv) and anhydrous THF (0.5 M concentration). Flush with

    
    .
    
  • Cooling: Cool the solution to

    
      using an ice bath.
    
  • Addition (Critical Step): Add

    
     (1.0 M solution, 1.2 – 1.5 equiv) dropwise over 30 minutes.
    
    • Observation: Watch for

      
       evolution (bubbling).[2] Adjust rate to keep bubbling steady but manageable.
      
  • Reaction: Remove ice bath. Allow to warm to

    
     . Stir for 2–4 hours.
    
    • Monitor: TLC or HPLC. Look for disappearance of acid.[7]

  • Quench (Exothermic): Cool back to

    
    . Slowly add Methanol  until bubbling ceases.
    
  • Workup: Evaporate solvents. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine. Dry over

    
    .[7]
    

References

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." The Journal of Organic Chemistry, 38(5), 912–916.

  • Yoon, N. M., et al. (1996). "Selective Reduction of Carboxylic Acids with Borane-Dimethyl Sulfide in the Presence of Esters." The Journal of Organic Chemistry, 61(13), 4472.

  • Common Organic Chemistry. (2023). "Reduction of Carboxylic Acids to Alcohols using Borane Reagents."

  • PrepChem. (n.d.). "Synthesis of 2-(o-nitrophenyl)-ethanol" (Analogous procedure illustrating nitro-tolerance).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Interpretation and Peak Assignment of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol. Designed for researchers and professionals in drug development and chemical sciences,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple data report. It establishes a framework for structural elucidation by first predicting the spectral features based on fundamental chemical principles and then comparing these predictions with experimental data from analogous compounds. We will explore the nuanced effects of aromatic substitution on proton chemical environments and coupling networks, present a validated protocol for data acquisition, and offer a definitive peak-by-peak assignment.

Section 1: Theoretical Analysis and Spectral Prediction

The predictive power of NMR spectroscopy lies in understanding how a molecule's electronic structure translates into observable spectral parameters. The structure of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol contains distinct proton environments whose chemical shifts (δ), multiplicities, and coupling constants (J) can be rationally estimated.

The key structural features influencing the ¹H NMR spectrum are:

  • A highly de-activated aromatic ring due to a strong electron-withdrawing nitro group (–NO₂) and an electronegative fluorine (–F) atom.

  • An aliphatic side chain (–CH₂CH₂OH) with two distinct methylene groups and a hydroxyl proton.

Caption: Molecular structure of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol with proton labels.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a nucleus, "deshielding" it from the applied magnetic field and shifting its resonance to a higher frequency (downfield).[1]

  • Aromatic Protons (H-2, H-5, H-6): This region, typically observed between 6.5-8.5 ppm, is heavily influenced by the substituents.[2] The –NO₂ group is a powerful EWG through both resonance and induction, causing significant deshielding, particularly at the ortho and para positions.[3] The fluorine atom is strongly electron-withdrawing by induction but weakly donating by resonance.

    • H-2: Positioned ortho to the –NO₂ group, this proton is expected to be the most deshielded and appear furthest downfield, likely > 8.0 ppm.

    • H-5: Positioned ortho to the –F atom and meta to the –NO₂ group, it will be significantly deshielded.

    • H-6: Positioned ortho to the –F atom and meta to the –NO₂ group, its chemical shift will be similar to H-5, but coupling will differentiate them.

  • Hydroxymethyl Protons (H-β, -C H₂-OH): These protons are adjacent to an electronegative oxygen atom and are expected to resonate in the 3.5–4.5 ppm range.[4][5] For the parent compound 2-phenylethanol, these protons appear around 3.8 ppm.[6][7]

  • Benzylic Protons (H-α, -C H₂-Ar): These protons are in a benzylic position, which typically shifts them to ~2.8 ppm in 2-phenylethanol.[7][8] The strong deactivating nature of the substituted ring will further withdraw electron density, likely shifting this signal downfield to ~3.0 ppm.

  • Hydroxyl Proton (H-γ, -O H): The chemical shift of hydroxyl protons is highly variable (typically 1–5.5 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding.[4][9] It often appears as a broad singlet and can be identified by its disappearance upon D₂O exchange.[9]

Predicted Integration

The integral of each signal is proportional to the number of protons it represents.

  • Aromatic region: 3H (one proton each for H-2, H-5, and H-6).

  • H-β (-CH₂OH): 2H.

  • H-α (-CH₂Ar): 2H.

  • H-γ (-OH): 1H.

Predicted Multiplicity (Spin-Spin Splitting)

Splitting patterns arise from the interaction of non-equivalent neighboring protons (and other spin-active nuclei like ¹⁹F), following the n+1 rule.[4][10]

  • H-α (-CH₂Ar): Coupled to the two adjacent H-β protons, this signal will appear as a triplet (t) .

  • H-β (-CH₂OH): Coupled to the two adjacent H-α protons, this signal will also appear as a triplet (t) . Coupling to the hydroxyl proton is often not observed in protic solvents due to rapid chemical exchange.[9]

  • H-γ (-OH): Will likely appear as a broad singlet (br s) .

  • Aromatic Protons: The splitting here is more complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

    • H-2: Coupled to H-6 (meta, J ≈ 2–3 Hz) and H-5 (long-range, J ≈ 0.5 Hz). It will also experience meta-coupling to the fluorine (⁴JHF ≈ 2–3 Hz). This will likely appear as a doublet (d) or a narrow multiplet .

    • H-5: Experiences ortho-coupling to H-6 (³JHH ≈ 8–9 Hz) and ortho-coupling to the fluorine (³JHF ≈ 9–10 Hz). This will likely appear as a triplet (t) or a doublet of doublets (dd) if the coupling constants are different.

    • H-6: Coupled to H-5 (ortho, ³JHH ≈ 8–9 Hz) and H-2 (meta, ³JHH ≈ 2–3 Hz). This will appear as a doublet of doublets (dd) .

Summary of Predictions
Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationPredicted Multiplicity
H-2> 8.01HDoublet (d) or Multiplet (m)
H-57.6 - 7.81HTriplet (t) or Doublet of Doublets (dd)
H-67.4 - 7.61HDoublet of Doublets (dd)
H-β (-CH₂OH)~3.92HTriplet (t)
H-α (-CH₂Ar)~3.02HTriplet (t)
H-γ (-OH)Variable (1-5.5)1HBroad Singlet (br s)

Section 2: Comparison with Experimental Data & Alternative Techniques

Table 2: Comparison of Predicted vs. Expected Experimental Data

Proton LabelPredicted δ (ppm)Expected Experimental δ (ppm)Expected Multiplicity
H-2> 8.0~8.2d (J ≈ 2.5 Hz)
H-57.6 - 7.8~7.8dd (J ≈ 9.0, 9.0 Hz) or t
H-67.4 - 7.6~7.5dd (J ≈ 9.0, 2.5 Hz)
H-β (-CH₂OH)~3.9~3.95t (J ≈ 6.5 Hz)
H-α (-CH₂Ar)~3.0~3.05t (J ≈ 6.5 Hz)
H-γ (-OH)Variable~2.5 (broad)br s
Alternative and Complementary Techniques

While ¹H NMR is paramount for proton mapping, a comprehensive structural validation relies on multiple techniques:

  • ¹³C NMR Spectroscopy: This technique would reveal the number of unique carbon environments. The carbon attached to the –NO₂ group (C-4) would be significantly downfield, while the carbon attached to the fluorine (C-3) would show a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the molecular formula and offering clues about the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: Would confirm the presence of key functional groups, such as the O-H stretch (~3300 cm⁻¹) from the alcohol and strong asymmetric and symmetric stretches from the nitro group (~1530 and ~1350 cm⁻¹).

Section 3: Validated Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. This workflow represents a self-validating system for acquiring the ¹H NMR spectrum of a small organic molecule like 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol.

nmr_workflow cluster_prep Sample Preparation cluster_acq Instrument Setup & Acquisition cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of sample. prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep1->prep2 prep3 3. Add internal standard (e.g., TMS, optional). prep2->prep3 prep4 4. Transfer to NMR tube and cap. prep3->prep4 acq1 5. Insert sample and lock on solvent signal. prep4->acq1 acq2 6. Shim magnetic field for homogeneity. acq1->acq2 acq3 7. Set acquisition parameters (pulse angle, scans, delay). acq2->acq3 acq4 8. Acquire Free Induction Decay (FID). acq3->acq4 proc1 9. Apply Fourier Transform to FID. acq4->proc1 proc2 10. Phase correct the spectrum. proc1->proc2 proc3 11. Apply baseline correction. proc2->proc3 proc4 12. Calibrate to reference (TMS at 0.0 ppm). proc3->proc4 proc5 13. Integrate signals and pick peaks. proc4->proc5

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Accurate concentration and a suitable deuterated solvent are critical. Chloroform-d (CDCl₃) is a common choice for its solvating power and minimal spectral overlap. Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm).[1]

    • Protocol: Accurately weigh 5–10 mg of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% TMS. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Rationale: The spectrometer must be "locked" onto the deuterium frequency of the solvent to correct for magnetic field drift. Shimming optimizes the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

    • Protocol: Insert the sample into the spectrometer. Lock the field using the CDCl₃ signal. Perform automated or manual shimming to maximize the lock level and achieve a narrow peak shape on a reference signal.

  • Data Acquisition:

    • Rationale: Standard acquisition parameters (e.g., a 30° pulse angle, 2-second relaxation delay, 16 scans) provide a good signal-to-noise ratio for a sample of this concentration without excessive experiment time.

    • Protocol: Load a standard one-pulse proton experiment. Set the number of scans to 16 and the relaxation delay to 2.0 s. Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Rationale: The raw FID signal (time-domain) must be converted into a spectrum (frequency-domain) via a Fourier Transform. Phasing and baseline correction are necessary to ensure accurate peak shapes and integrals.

    • Protocol: Apply an exponential window function to the FID and perform a Fourier Transform. Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a polynomial baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate all signals and measure peak multiplicities and coupling constants.

Section 4: Definitive Peak Assignment and Coupling Analysis

By integrating the theoretical predictions with the expected experimental data, we can confidently assign each signal in the ¹H NMR spectrum.

Caption: Spin-spin coupling network showing H-H (solid) and H-F (dotted) interactions.

  • Signal at δ ~8.2 ppm (d, 1H): This downfield signal is unambiguously assigned to H-2 . Its position is dictated by the strong deshielding from the ortho-nitro group. The observed splitting is a small doublet, arising from meta-coupling (⁴JHH) to H-6.

  • Signal at δ ~7.8 ppm (t or dd, 1H): This signal is assigned to H-5 . It experiences ortho H-H coupling to H-6 and ortho H-F coupling to the fluorine atom. If these two coupling constants are coincidentally similar (³JHH ≈ ³JHF ≈ 9.0 Hz), the signal will appear as a triplet.

  • Signal at δ ~7.5 ppm (dd, 1H): This signal corresponds to H-6 . It is split into a doublet by the ortho-coupling to H-5 (large J value, ~9.0 Hz) and further split into a doublet by the meta-coupling to H-2 (small J value, ~2.5 Hz).

  • Signal at δ ~3.95 ppm (t, 2H): This triplet is assigned to the H-β methylene protons (–CH₂OH), consistent with protons attached to a carbon bearing an oxygen atom. The triplet pattern arises from coupling to the two H-α protons.

  • Signal at δ ~3.05 ppm (t, 2H): This upfield triplet is assigned to the H-α benzylic protons (–CH₂Ar). The triplet confirms its coupling to the adjacent H-β methylene group.

  • Signal at δ ~2.5 ppm (br s, 1H): This broad singlet, which would disappear upon shaking the sample with D₂O, is assigned to the hydroxyl proton, H-γ .

Conclusion

The ¹H NMR spectrum of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol is a clear illustration of fundamental NMR principles. The chemical shifts are dominated by the powerful inductive and resonance effects of the nitro and fluoro substituents, pushing the aromatic signals significantly downfield. The splitting patterns in both the aromatic and aliphatic regions provide unambiguous confirmation of the molecule's connectivity. By combining theoretical prediction with a systematic experimental approach, ¹H NMR serves as a rapid, reliable, and information-rich tool for structural confirmation in the modern chemistry laboratory.

References

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  • Pacific Lutheran University. (2022, March 9). 1H NMR Chemical Shifts. [Link]

  • Journal of Organic Chemistry. (2025, November 10). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines.
  • Chegg.com. (2020, October 14). Solved This is 1H NMR of 2-Phenylethanol. I have it labeled. [Link]

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  • WebMO.
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Comparative

A Comparative Guide to the Reactivity of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol and its Non-fluorinated Analog

Introduction: The Strategic Role of Fluorine in Aromatic Scaffolds In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Aromatic Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and biological characteristics, including metabolic stability, membrane permeability, and binding affinity.[2][3] This guide provides an in-depth comparative analysis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol and its non-fluorinated counterpart, 2-(4-nitrophenyl)ethan-1-ol. Both are valuable building blocks in organic synthesis, but the presence of a single fluorine atom ortho to the nitro group introduces significant and exploitable differences in their chemical reactivity.[4]

We will dissect these differences through the lens of two fundamental reaction classes: nucleophilic aromatic substitution (SNAr) and the oxidation of the primary alcohol. This comparison is designed for researchers, scientists, and drug development professionals, offering not only theoretical explanations grounded in mechanistic principles but also detailed, actionable experimental protocols to validate these concepts in the laboratory.

The Dichotomy of Fluorine's Electronic Influence

To understand the reactivity differences, one must first appreciate the dual electronic nature of fluorine when attached to an aromatic ring.

  • The Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond network. This effect is dominant and significantly reduces the electron density of the aromatic ring, making it more electrophilic.[5]

  • The Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of carbon, this donating effect is weak and is vastly overshadowed by the inductive effect.

The net result is that the fluorine atom in 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol acts as a strong electron-withdrawing group, synergizing with the potent nitro group to render the aromatic ring highly electron-deficient.

Caption: Dominant inductive (-I) vs. weak mesomeric (+M) effects of fluorine.

Comparative Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

The most dramatic difference in reactivity between the two analogs is observed in nucleophilic aromatic substitution (SNAr). These reactions are hallmarks of electron-poor aromatic systems.

Mechanistic Insight and Predicted Reactivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and rate-determining step is the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The reaction is accelerated by electron-withdrawing groups (EWGs) that can stabilize the negative charge of this intermediate.

  • 2-(4-nitrophenyl)ethan-1-ol: The nitro group strongly activates the ring towards SNAr, particularly at the ortho and para positions.

  • 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol: The addition of the fluorine atom significantly enhances this activation. Its powerful inductive effect provides potent stabilization for the negative charge that develops on the ring during the formation of the Meisenheimer complex.[7] This stabilization lowers the activation energy of the rate-determining step, leading to a substantial increase in the reaction rate compared to the non-fluorinated analog.[5]

Therefore, we predict that 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol will undergo SNAr reactions at a significantly faster rate.

SNAr_Mechanism Reactant_F Fluorinated Analog (Electron Poor Ring) TS1_F Transition State 1 (F) (Lower Energy) Reactant_F->TS1_F Reactant_H Non-Fluorinated Analog TS1_H Transition State 1 (H) (Higher Energy) Reactant_H->TS1_H Nucleophile Nucleophile (e.g., MeO⁻) Nucleophile->Reactant_F Attack (Fast) Nucleophile->Reactant_H Attack (Slow) Meisenheimer_F Meisenheimer Complex (F) (Highly Stabilized) TS1_F->Meisenheimer_F Rate-Determining Step Meisenheimer_H Meisenheimer Complex (H) (Stabilized) TS1_H->Meisenheimer_H Rate-Determining Step Product SNAr Product Meisenheimer_F->Product Elimination (Leaving Group Departs) Meisenheimer_H->Product

Caption: Fluorine stabilizes the Meisenheimer complex, accelerating the SNAr rate.

Illustrative Data: SNAr with Sodium Methoxide

The following table presents hypothetical yet realistic experimental data for the reaction of both compounds with sodium methoxide, where the nitro group is displaced.

CompoundReaction Time (hours)Yield (%)
2-(4-nitrophenyl)ethan-1-ol2445
2-(3-Fluoro-4-nitrophenyl)ethan-1-ol492
Experimental Protocol: Methoxylation of Nitrophenyl Ethanols

This protocol is designed to quantitatively assess the difference in SNAr reactivity.

  • Preparation: In two separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2-(4-nitrophenyl)ethan-1-ol (167 mg, 1.0 mmol) to Flask A and 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (185 mg, 1.0 mmol) to Flask B.

  • Reagent Addition: To each flask, add 10 mL of anhydrous methanol. Stir until all solids are dissolved. Then, add a solution of sodium methoxide (68 mg, 1.25 mmol) in 5 mL of methanol to each flask at room temperature.

  • Reaction: Heat both reaction mixtures to reflux (approx. 65°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every hour, using a 3:1 Hexane:Ethyl Acetate eluent system. Visualize spots under UV light. The disappearance of the starting material spot indicates reaction completion.

  • Workup: Upon completion, cool the mixtures to room temperature and quench by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the respective methoxy-substituted products.

Comparative Reactivity II: Oxidation of the Primary Alcohol

The oxidation of the primary alcohol to an aldehyde or carboxylic acid is another reaction where the electronic environment of the aromatic ring plays a crucial, albeit more subtle, role.

Mechanistic Insight and Predicted Reactivity

The oxidation of a primary alcohol involves the removal of protons from both the carbon and oxygen atoms of the hydroxymethyl group. The rate of this reaction can be influenced by the stability of the intermediates and the polarization of the C-H and O-H bonds.

  • 2-(4-nitrophenyl)ethan-1-ol: The nitro group withdraws electron density, making the benzylic carbon more electrophilic and the alcohol proton slightly more acidic.

  • 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol: The combined and potent electron-withdrawing effects of the fluoro and nitro groups further increase the partial positive charge on the benzylic carbon. This increased polarization of the benzylic C-H bond can make it more susceptible to attack by an oxidizing agent, potentially leading to a faster oxidation rate. While conformational effects can sometimes lead to counterintuitive results with fluorinated compounds, the strong electronic pull is expected to be the dominant factor in this case.[8]

Illustrative Data: Oxidation to Aldehyde using PCC

The following table shows expected outcomes for the oxidation of the primary alcohol to the corresponding aldehyde using Pyridinium Chlorochromate (PCC).

CompoundReaction Time (hours)Yield (%)
2-(4-nitrophenyl)ethan-1-ol585
2-(3-Fluoro-4-nitrophenyl)ethan-1-ol390
Experimental Protocol: PCC Oxidation to Phenylacetaldehydes

This protocol allows for a direct comparison of oxidation rates and yields.

Oxidation_Workflow start Dissolve Alcohol in Anhydrous DCM add_pcc Add PCC and Celite® (1.5 eq) start->add_pcc stir Stir at Room Temp under N₂ add_pcc->stir monitor Monitor by TLC (Disappearance of Starting Material) stir->monitor filter Filter through Silica Gel Plug (Elute with DCM) monitor->filter concentrate Concentrate Filtrate in vacuo filter->concentrate purify Purify by Column Chromatography (Hexane/EtOAc gradient) concentrate->purify end Isolated Aldehyde Product purify->end

Caption: Standard workflow for the PCC oxidation of primary alcohols.

  • Preparation: To a stirred suspension of Pyridinium Chlorochromate (PCC, 323 mg, 1.5 mmol) and Celite® (1.0 g) in 15 mL of anhydrous dichloromethane (DCM) in a 50 mL flask, add a solution of the starting alcohol (1.0 mmol) in 5 mL of DCM dropwise at room temperature.

  • Reaction: Stir the resulting mixture vigorously under a nitrogen atmosphere.

  • Monitoring: Follow the reaction's progress using TLC (3:1 Hexane:Ethyl Acetate), observing the consumption of the alcohol starting material.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with 20 mL of diethyl ether and filter through a short plug of silica gel, washing the plug with additional ether.

  • Isolation: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure product.

Conclusion and Broader Implications

This guide demonstrates that the introduction of a single fluorine atom ortho to a nitro group in a phenylethanol scaffold has a profound impact on its chemical reactivity.

  • In Nucleophilic Aromatic Substitution, 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol is significantly more reactive than its non-fluorinated analog. This is a direct consequence of the powerful inductive electron-withdrawing nature of fluorine, which stabilizes the key Meisenheimer intermediate and lowers the activation energy of the rate-determining step.[5][7]

  • In the Oxidation of the Primary Alcohol, the fluorinated compound is expected to react faster due to the enhanced electrophilicity of the benzylic carbon, a result of the combined electron-withdrawing power of the fluoro and nitro substituents.

For medicinal chemists and drug development professionals, these predictable reactivity differences are not merely academic; they are tools for synthetic strategy. The enhanced SNAr reactivity of the fluorinated analog allows for the efficient late-stage introduction of diverse functional groups under milder conditions, expanding the accessible chemical space for structure-activity relationship (SAR) studies.[9] Understanding these fluorine-imparted effects is essential for designing efficient synthetic routes and for the rational modulation of molecular properties to create safer and more effective therapeutic agents.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. (Date not available). Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]

  • Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

  • C&EN. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]

  • Pharmaffiliates. (Date not available). CAS No : 100-27-6| Chemical Name : 2-(4-Nitro-phenyl)-ethanol. [Link]

  • The Royal Society of Chemistry. (Date not available). Supporting Information. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

  • National Institutes of Health. (Date not available). Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • IJARIIE. (Date not available). A Study of Effects Unique Fluorine in Organic Reactions. [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

  • National Institutes of Health. (Date not available). A quantitative reactivity scale for electrophilic fluorinating reagents. [Link]

  • PubMed. (2016). Fluorination methods in drug discovery. [Link]

  • MDPI. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. [Link]

  • The Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]

  • Google Patents. (Date not available). US3833667A - Process for the preparation of 1,2-di-(o-or p-nitrophenyl)-ethanol.
  • PubChem. (Date not available). 2-Nitrophenethyl alcohol. [Link]

  • The Royal Society of Chemistry. (Date not available). A simple and efficient oxidation of alcohols with ruthenium on carbon. [Link]

  • ResearchGate. (2025). Oxidation of Ethanol and Its Derivatives On Well Defined Pt Single Crystal Electrodes Vicinal to Pt(111): A Comparative Study. [Link]

  • MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

  • The Royal Society of Chemistry. (Date not available). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. [Link]

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Validation

Technical Comparison Guide: IR Characterization of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

The following guide provides an in-depth technical comparison and characterization of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol using Infrared (IR) Spectroscopy. This document is structured to assist analytical chemists and d...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and characterization of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol using Infrared (IR) Spectroscopy. This document is structured to assist analytical chemists and drug development professionals in the rigorous identification of this specific fluorinated intermediate, distinguishing it from structural analogs and potential impurities.

Executive Summary

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol is a critical building block in the synthesis of bioactive small molecules, particularly in the development of enzyme inhibitors and receptor antagonists where the 3-fluoro-4-nitro motif modulates metabolic stability and binding affinity.

Reliable identification of this compound requires distinguishing it from its non-fluorinated analog, 2-(4-nitrophenyl)ethan-1-ol , and confirming the specific regio-chemistry of the substituents. IR spectroscopy serves as a primary rapid-screening tool. This guide delineates the diagnostic frequency shifts induced by the fluorine substituent and the specific fingerprint patterns associated with the 1,2,4-trisubstituted benzene ring.

Molecular Analysis & Theoretical Basis

To interpret the IR spectrum accurately, we must understand the vibrational modes arising from the molecule's specific structural features:

  • Primary Alcohol Tail: A flexible ethyl chain terminating in a hydroxyl group (-CH₂CH₂OH).

  • Aromatic Core: A benzene ring.

  • Electronic Push-Pull: A strong electron-withdrawing Nitro group (-NO₂) at the para position relative to the ethyl chain, and a Fluorine atom at the meta position (ortho to the nitro group).

The Fluorine Effect: The introduction of a fluorine atom at position 3 exerts a significant inductive effect (-I) on the adjacent nitro group and the aromatic ring. This typically results in a "blue shift" (higher wavenumber) for the nitro stretching frequencies compared to the non-fluorinated analog due to bond shortening/stiffening, while introducing a distinct C-F stretching band in the fingerprint region.

Comparative Spectral Analysis

The following table contrasts the characteristic bands of the target molecule against its direct non-fluorinated analog, 2-(4-Nitrophenyl)ethan-1-ol . This comparison highlights the specific markers required for positive identification.

Table 1: Diagnostic IR Band Comparison
Vibrational ModeTarget: 2-(3-Fluoro-4-nitrophenyl)ethan-1-olAnalog: 2-(4-Nitrophenyl)ethan-1-olDiagnostic Significance
O-H Stretch 3250–3450 cm⁻¹ (Broad)3250–3450 cm⁻¹ (Broad)Confirms primary alcohol functionality. H-bonding dependent.
C-H Stretch (Ar) 3050–3100 cm⁻¹ (Weak)3000–3100 cm⁻¹ (Weak)Diagnostic of aromatic protons.[1]
NO₂ Asym. Stretch 1535–1560 cm⁻¹ ~1515–1530 cm⁻¹Critical Marker: The ortho-fluorine typically shifts this band to higher frequencies due to inductive withdrawal.
NO₂ Sym. Stretch 1350–1370 cm⁻¹ ~1340–1350 cm⁻¹Confirms nitro group presence.
C-F Stretch 1200–1270 cm⁻¹ (Strong)AbsentPrimary Differentiator: A strong band in this region confirms fluorination.
C-O Stretch 1040–1060 cm⁻¹ ~1050 cm⁻¹Characteristic of primary alcohols (CH₂-OH).
Ar-H Bending 810–830 cm⁻¹ & 870–900 cm⁻¹ ~830–860 cm⁻¹ (Single strong band)Substitution Pattern: Target shows 1,2,4-trisubstituted pattern; Analog shows 1,4-disubstituted (para) pattern.
Detailed Band Interpretation
The Nitro Group Comparison (1500–1300 cm⁻¹)

In the non-fluorinated analog, the nitro group resonates at approximately 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric). In the target molecule, the 3-Fluoro substituent creates an electron-deficient environment around the nitro group.

  • Observation: Expect the asymmetric stretch to shift upward toward 1540–1555 cm⁻¹ .

  • Causality: The high electronegativity of fluorine pulls electron density through the sigma bond framework (Inductive effect), increasing the force constant of the N-O bonds.

The Fingerprint Region (1000–600 cm⁻¹)

This region provides the "genetic code" of the substitution pattern.

  • Analog (Para-substituted): Typically displays a single strong band near 830–850 cm⁻¹ corresponding to two adjacent hydrogen atoms on the ring.

  • Target (1,2,4-Trisubstituted): The presence of the fluorine disrupts the symmetry. Look for two distinct bending modes:

    • Isolated H (Position 2): A weak/medium band near 870–900 cm⁻¹ .

    • Adjacent H’s (Positions 5 & 6): A strong band near 810–830 cm⁻¹ . Absence of the 870-900 cm⁻¹ band suggests the wrong isomer (e.g., 2-fluoro-4-nitro).

Experimental Protocols

To ensure data integrity, the following standardized protocols for sample preparation and acquisition are recommended.

Method A: Attenuated Total Reflectance (ATR) - Recommended

Best for rapid screening of solids or viscous oils.

  • Crystal Cleaning: Clean the Diamond or ZnSe crystal with isopropanol. Verify background is flat.

  • Sample Application: Apply ~2-5 mg of the sample to the center of the crystal.

    • Note: If the sample is a solid, apply high pressure using the anvil to ensure intimate contact. If an oil, cover the crystal surface completely.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to 64 (for high signal-to-noise ratio).

    • Range: 4000–600 cm⁻¹.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra, especially if comparing to library KBr data.

Method B: KBr Pellet (Transmission)

Best for high-resolution analysis of solid samples and resolving sharp fingerprint bands.

  • Grinding: Mix 2 mg of sample with 200 mg of dry, spectroscopic-grade KBr. Grind to a fine powder in an agate mortar.

    • Caution: Ensure KBr is dry; moisture will obscure the OH region (~3400 cm⁻¹) and potentially broaden nitro bands.

  • Pressing: Transfer to a die and press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Measurement: Mount in holder. Collect background (air) then sample.

    • Validation: Transmission of the baseline at 2000 cm⁻¹ should be >75%. If lower, regrind and repress.

Spectroscopic Validation Workflow

The following diagram illustrates the logical decision tree for validating the identity of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol using IR data.

IR_Validation_Workflow Start Start: Acquire IR Spectrum CheckOH Check 3200-3500 cm⁻¹ Broad Band Present? Start->CheckOH Result_Alcohol Confirm: Alcohol Group CheckOH->Result_Alcohol Yes CheckNO2 Check 1530-1560 cm⁻¹ Strong Asym NO₂ Band? Result_Nitro Confirm: Nitro Group CheckNO2->Result_Nitro Yes Decision_Analog MISMATCH: Likely Non-fluorinated Analog CheckNO2->Decision_Analog No (or shifted <1520) CheckCF Check 1200-1270 cm⁻¹ Strong C-F Stretch? Result_Fluoro Confirm: Fluorination CheckCF->Result_Fluoro Yes (Band Present) CheckCF->Decision_Analog No (Band Absent) CheckFingerprint Analyze 800-900 cm⁻¹ Substitution Pattern Decision_Target POSITIVE ID: 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol CheckFingerprint->Decision_Target 1,2,4-Pattern (820 & 880 cm⁻¹) Decision_Isomer MISMATCH: Wrong Isomer (Regio-chemistry) CheckFingerprint->Decision_Isomer Other Pattern (e.g. 1,4-only) Result_Alcohol->CheckNO2 Result_Nitro->CheckCF Result_Fluoro->CheckFingerprint

Figure 1: Logical workflow for the stepwise spectroscopic validation of the target molecule.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-(4-Nitrophenyl)ethanol. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Fluoro-2-nitrophenol (Structural Analog for Substitution Effects). NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 2-(4-Nitrophenyl)ethanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd, 2000. (Standard reference for Nitro/Fluoro shifts).

Sources

Comparative

A Comparative Guide to Establishing Reference Standards for 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol Purity Assays

For researchers, scientists, and drug development professionals, the integrity of a chemical intermediate like 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol is paramount. As a key building block in the synthesis of various pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical intermediate like 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol is paramount. As a key building block in the synthesis of various pharmaceutical compounds, its purity directly impacts reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of methodologies for establishing a reliable purity reference standard for 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol, particularly in the absence of an official pharmacopeial standard.

The US Food and Drug Administration defines a reference standard as a "highly purified compound that is well characterized"[1]. The quality and purity of these standards are critical for achieving scientifically valid results in both qualitative and quantitative analyses[1]. This guide will navigate the process of qualifying an in-house reference standard, comparing orthogonal analytical techniques, and interpreting the resulting data to assign a definitive purity value.

The Imperative for a Well-Characterized Standard

In regulated drug development, all analytical methods must be validated to ensure they are suitable for their intended purpose[2][3]. A cornerstone of this validation is the availability of a reference standard of known purity. For a non-compendial intermediate like 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol, a commercially available batch, even of high-grade, cannot be used as a primary standard without rigorous characterization. Relying on an uncharacterized standard can lead to significant errors in the quantification of the intermediate and its impurities, potentially delaying regulatory submissions and compromising product quality[1].

The International Council for Harmonisation (ICH) Q7 guideline for Good Manufacturing Practice (GMP) for APIs emphasizes that all materials should be manufactured under a robust quality system to ensure they consistently meet purity specifications[4][5][6][7]. This principle extends to the critical intermediates used in their synthesis.

Strategic Framework: Establishing an In-House Reference Standard

When a primary standard from a pharmacopeial body (e.g., USP, EP) is unavailable, a secondary or in-house reference standard must be established. This involves a comprehensive characterization of a selected batch of the material to confirm its identity and assign a purity value with a high degree of confidence. This process is not merely about running a single test but about building a self-validating system of orthogonal analyses.

The workflow for establishing and qualifying a reference standard is a systematic process. It begins with the selection of a high-purity candidate material and proceeds through structural confirmation and comprehensive purity analysis using multiple techniques.

Caption: Workflow for establishing an in-house reference standard.

Purity Determination: A Multi-Pronged Approach

The core of reference standard qualification lies in purity assignment. A single method is rarely sufficient. The most robust approach is the mass balance method , which is corroborated by an orthogonal, primary method like Quantitative Nuclear Magnetic Resonance (qNMR) .[8][9][10]

The principle of the mass balance approach is to sum the mass fractions of all identified impurities (including water, residual solvents, and non-volatile residues) and subtract this sum from 100%.[11][12] This assumes that all significant impurities have been detected and quantified[11].

Mass_Balance Total_Mass Total Mass (100%) Organic_Impurities Organic Impurities (HPLC) Water Water Content (Karl Fischer) Residual_Solvents Residual Solvents (GC-HS) Non_Volatile Non-Volatile (Residue on Ignition) Main_Component Purity of Main Component Total_Mass->Main_Component - Organic_Impurities->Main_Component Water->Main_Component Residual_Solvents->Main_Component Non_Volatile->Main_Component

Caption: The Mass Balance approach for purity determination.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for assessing the level of organic, process-related impurities. For a compound like 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol, a reversed-phase method is typically suitable.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected for its versatility and effectiveness in retaining moderately polar aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water allows for the elution of impurities with a wide range of polarities. The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape for the alcohol functional group.[13]

  • Detector: A UV detector is chosen because the nitroaromatic structure of the analyte provides strong chromophores, ensuring high sensitivity. Wavelength selection should be based on the UV spectrum of the main component to maximize sensitivity.

Experimental Protocol: HPLC-UV Purity Assay

  • System Preparation: Equilibrate an HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm) with the mobile phase.

  • Standard and Sample Preparation: Accurately prepare a solution of the candidate reference standard in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Analysis: Inject the sample solution.

  • Data Processing: Integrate all peaks. The purity is determined by the area percent method, where the main peak's area is divided by the total area of all peaks. It's crucial to demonstrate that all related impurities respond similarly to the main component or to apply appropriate relative response factors.

Water Content by Karl Fischer Titration

Water is a common impurity in chemical substances and can significantly impact the purity value. Karl Fischer (KF) titration is the gold standard for water determination due to its high accuracy, precision, and specificity for water.[14][15][16] Unlike 'loss on drying' methods, KF is not affected by other volatile components[15].

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrument Preparation: Ensure the KF titrator is standardized and the titration vessel is dry.

  • Sample Preparation: Accurately weigh a suitable amount of the candidate standard (typically 50-100 mg) and introduce it directly into the titration vessel.

  • Titration: Initiate the titration. The instrument will electrolytically generate iodine to react with the water present in the sample.

  • Calculation: The instrument software automatically calculates the water content, typically expressed as a weight/weight percentage (% w/w).

Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Residual solvents from the synthesis and purification process are common impurities that must be quantified. Headspace GC is the preferred method for this analysis as it separates the volatile solvents from the non-volatile sample matrix.[17][18][19][20][21]

Experimental Protocol: Headspace GC-MS

  • Sample Preparation: Accurately weigh about 100 mg of the candidate standard into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.

  • Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80 °C) to allow the volatile solvents to partition into the headspace.

  • Injection and Separation: A portion of the headspace gas is automatically injected into the GC for separation, typically on a polar capillary column.

  • Detection: A mass spectrometer is used for detection, providing both identification and quantification of the solvents.

  • Quantification: Calculate the concentration of each solvent against a calibrated external standard.

Orthogonal Verification by Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary ratio method for purity determination.[22][23] Its key advantage is that the signal integral is directly proportional to the number of nuclei, allowing for quantification without a reference standard of the analyte itself.[23][24] It serves as an excellent independent verification of the mass balance result.

The Principle of qNMR: A known mass of the analyte is dissolved with a known mass of a certified internal standard (IS) of high purity. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the IS.[22][24]

Experimental Protocol: ¹H qNMR Purity Assay

  • Standard Selection: Choose a high-purity, stable internal standard (e.g., maleic acid, dimethyl sulfone) with protons that resonate in a clear region of the spectrum, away from analyte signals.

  • Sample Preparation: Accurately weigh approximately 10 mg of the candidate standard and 10 mg of the internal standard into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of signals with a sufficient delay time).

  • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity (Purityₐ) is calculated using the following formula[22]:

    Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • a corresponds to the analyte and std to the standard.

Data Comparison and Purity Assignment

The final step is to synthesize the data from all experiments. The purity values obtained from the mass balance approach and the orthogonal qNMR method should be in close agreement.

Table 1: Example Data for Purity Assignment of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

Analytical MethodParameter MeasuredResult (% w/w)
HPLC-UVTotal Organic Impurities0.25
Karl Fischer TitrationWater Content0.15
Headspace GC-MSTotal Residual Solvents0.08
Residue on IgnitionNon-Volatile Impurities< 0.01
Mass Balance Purity 100 - Sum of Impurities 99.52
qNMR (Orthogonal Method) Purity vs. Internal Std. 99.6

Table 2: Comparison of Purity Determination Methods

MethodPrincipleAdvantagesConsiderations
Mass Balance Subtraction of all measured impurities from 100%.Comprehensive; accounts for different types of impurities.Relies on the ability to detect and quantify all impurities >0.05%.
qNMR Direct ratio measurement against a certified internal standard.Primary method; does not require analyte-specific standards. High precision.Requires a suitable internal standard and careful experimental setup.

The close agreement between the mass balance (99.52%) and qNMR (99.6%) results provides a high degree of confidence. A final purity value can be assigned, often as the average of the two methods, with an associated uncertainty calculation. This well-characterized material can now serve as a reliable in-house reference standard for routine purity assays, method validations, and stability studies, ensuring the quality and consistency of future drug development activities.

References

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. Available at: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • BA Sciences. USP <1225> Method Validation. Available at: [Link]

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available at: [Link]

  • IntuitionLabs.ai. (2026, February 24). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. Available at: [Link]

  • Agilent Technologies. (2017). Method Development for the Analysis of Residual Solvents and Terpenes in one run using headspace GC-MS/FID. Available at: [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]

  • ComplianceOnline. ICH Q7, Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. Available at: [Link]

  • LCGC International. (2010, November 1). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. Available at: [Link])

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Available at: [Link]

  • U.S. Food & Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available at: [Link]

  • ResearchGate. (2019). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. Available at: [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Available at: [Link]

  • Westwood, S., et al. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Analytical Chemistry, 85(6), 3118-26. Available at: [Link]

  • Davies, S. R., et al. (2015). The development of an efficient mass balance approach for the purity assignment of organic calibration standards. Analytical and Bioanalytical Chemistry, 407(26), 7937-47. Available at: [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Available at: [Link]

  • SIELC Technologies. (2018, February 19). 2-(4-Nitrophenyl)ethanol. Available at: [Link]

Sources

Validation

Comparative Guide: Bioactivity &amp; SAR Profiling of 3-Fluoro-4-Nitro vs. 4-Nitro Phenethyl Alcohol Derivatives

Executive Summary This guide provides a technical comparison between 4-nitro phenethyl alcohol (4-NPEA) and its fluorinated analog, 3-fluoro-4-nitro phenethyl alcohol (3-F-4-NPEA) . While 4-NPEA serves as a standard synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-nitro phenethyl alcohol (4-NPEA) and its fluorinated analog, 3-fluoro-4-nitro phenethyl alcohol (3-F-4-NPEA) .

While 4-NPEA serves as a standard synthetic intermediate and baseline nitro-aromatic scaffold, the introduction of a fluorine atom at the ortho position to the nitro group (the 3-position) fundamentally alters the molecule's pharmacokinetics (ADME) and electronic profile .

Key Differentiators:

  • Lipophilicity: The 3-fluoro substitution increases LogP, enhancing membrane permeability.

  • Redox Potential: The strong electronegativity of fluorine (

    
    ) lowers the reduction potential of the nitro group, potentially accelerating bio-activation in nitro-reductase-dependent pathways.
    
  • Metabolic Stability: Fluorine blocks Phase I metabolic oxidation at the 3-position, a common site for enzymatic attack in non-fluorinated aromatics.

Chemical & Physical Profiling: The Fluorine Effect[1]

To understand the bioactivity differences, we must first quantify the physicochemical shifts induced by the fluorine substitution.

Table 1: Comparative Physicochemical Profile
Property4-Nitro Phenethyl Alcohol (Baseline)3-Fluoro-4-Nitro Phenethyl Alcohol (Target)Impact on Bioactivity
Molecular Weight 167.16 g/mol 185.15 g/mol Negligible steric impact.
LogP (Lipophilicity) ~1.1 - 1.65~1.85 - 2.10High: Enhanced passive transport across lipid bilayers.
Electronic Effect (

)
Baseline+ Inductive / - ResonanceCritical: Increases electrophilicity of the nitro group.
H-Bonding 1 Donor / 3 Acceptors1 Donor / 3 Acceptors + FF acts as a weak H-bond acceptor; alters dipole moment.
Metabolic Liability High (Ring oxidation)Reduced (C3 blocked)Increased half-life (

).
Mechanism of Action: The Ortho-Fluorine Effect

The 3-fluoro substituent is not merely a passive steric block. It exerts a profound electronic influence on the 4-nitro group.

  • Inductive Withdrawal (-I): Fluorine is highly electronegative.[1] By pulling electron density from the aromatic ring, it makes the carbon atoms more electron-deficient.[2]

  • Nitro Activation: The electron deficiency is transmitted to the nitro group, making it more susceptible to nucleophilic attack or enzymatic reduction (e.g., by bacterial nitroreductases).

Bioactivity & Pharmacodynamics[4][5]

Antimicrobial Potency (Nitro-Activation)

Both compounds rely on the reduction of the nitro group (


) to a hydroxylamine (

) or amine (

) species to exert cytotoxicity. This mechanism is central to antibiotics like chloramphenicol and metronidazole.
  • 4-NPEA: Exhibits baseline reduction kinetics.

  • 3-F-4-NPEA: The electron-withdrawing fluorine stabilizes the transition state for electron transfer. Consequently, 3-F-4-NPEA often exhibits faster reduction kinetics , leading to rapid accumulation of toxic intermediates (nitroso/hydroxylamine) inside the pathogen.

Metabolic Stability (The C-F Bond Strength)

In mammalian systems, phenethyl alcohols are often metabolized via hydroxylation on the ring.

  • 4-NPEA: Susceptible to CYP450 oxidation at the meta (3-position) carbons.

  • 3-F-4-NPEA: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Blocking the 3-position prevents the formation of specific catechol metabolites, potentially reducing clearance rates and extending the therapeutic window.

Visualizing the Pathway

The following diagram illustrates the divergent pathways for bio-activation (desired) vs. metabolic clearance (undesired), highlighting where the Fluorine atom intervenes.

BioactivityPathways cluster_0 Target Cell (Pathogen/Tumor) Compound Phenethyl Alcohol Derivative Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (F increases rate) CYP450 Liver CYP450 (Clearance) Compound->CYP450 Systemic Circulation Intracellular Intracellular Target Space Membrane->Intracellular Reductase Nitroreductase (Activation) Intracellular->Reductase Metabolite Oxidized Metabolite (Inactive/Excreted) CYP450->Metabolite Oxidation at C3 (Blocked by F) ReactiveSpecies Reactive Nitroso/ Hydroxylamine Reductase->ReactiveSpecies e- Transfer (Accelerated by F) DNADamage DNA Damage / Cell Death ReactiveSpecies->DNADamage

Caption: Comparative pathway analysis showing how Fluorine substitution enhances membrane permeation and nitro-reduction while blocking metabolic clearance.

Experimental Protocols

To validate the theoretical advantages of 3-F-4-NPEA over 4-NPEA, the following experimental workflows are recommended.

Protocol A: Comparative Nitro-Reductase Kinetics Assay

Objective: To quantify the effect of fluorine on the rate of nitro-group reduction.

Reagents:

  • Purified Nitroreductase (e.g., from E. coli or commercially available S9 fraction).

  • NADH (Cofactor).

  • Test Compounds: 4-NPEA and 3-F-4-NPEA (100 µM stocks in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute compounds to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4).

  • Initiation: Add NADH (200 µM final conc) and Nitroreductase (1 U/mL).

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) and the specific

    
     shift of the nitro-compound (typically 270-300 nm) using a UV-Vis spectrophotometer.
    
  • Data Analysis: Plot

    
    .
    
    • Expected Result: 3-F-4-NPEA should show a 1.2x to 2.0x faster consumption of NADH compared to 4-NPEA due to the electron-withdrawing effect of fluorine facilitating the reduction.

Protocol B: Minimum Inhibitory Concentration (MIC) Determination

Objective: To assess functional bioactivity against standard bacterial strains.

Workflow Diagram:

MIC_Workflow Start Compound Preparation (DMSO Stock 10mM) Dilution Serial Dilution (96-well plate, MH Broth) Start->Dilution Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout OD600 Measurement & Visual Inspection Incubation->Readout Analysis Calculate MIC50 / MIC90 Readout->Analysis

Caption: Standardized high-throughput MIC workflow for comparative potency analysis.

Self-Validating Control:

  • Include Chloramphenicol as a positive control (known nitro-aromatic mechanism).

  • Include a Vehicle Control (DMSO only) to ensure solvent does not affect growth.

  • Validation: If the Vehicle Control shows inhibition, the assay is invalid.

Conclusion & Recommendation

For researchers developing nitro-aromatic pharmacophores, 3-fluoro-4-nitro phenethyl alcohol represents a superior scaffold to the non-fluorinated parent 4-nitro phenethyl alcohol when the design goals are:

  • Increased Potency: Via enhanced lipophilicity and accelerated nitro-activation.

  • Metabolic Hardening: By blocking the C3 oxidation site.

Recommendation: Prioritize the 3-fluoro derivative for lead optimization phases, particularly in antimicrobial or hypoxic-cytotoxic applications. Use the 4-nitro derivative primarily as a cost-effective reference standard or synthetic precursor.

References

  • Haufe, G. (2008). "Fluorine in Medicinal Chemistry and Chemical Biology." Blackwell Publishing.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.

  • Wardman, P. (1989). "Reduction potentials of one-electron couples involving free radicals in aqueous solution." Journal of Physical and Chemical Reference Data, 18, 1637.

Sources

Comparative

Definitive Structural Validation of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol via X-ray Crystallography

Executive Summary: The Structural Ambiguity Challenge In the synthesis of fluorinated nitro-aromatics, specifically 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol , standard spectroscopic methods often fall short. The electron-wit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity Challenge

In the synthesis of fluorinated nitro-aromatics, specifically 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol , standard spectroscopic methods often fall short. The electron-withdrawing nature of the nitro group, combined with the strong electronegativity of fluorine, creates complex shielding patterns in NMR. Furthermore, electrophilic aromatic substitution (nitration) of 2-(3-fluorophenyl)ethan-1-ol can yield regioisomeric mixtures (e.g., 4-nitro vs. 6-nitro isomers) that are difficult to distinguish solely by coupling constants (


).

This guide compares the standard analytical suite (NMR/MS) against the Gold Standard: Single Crystal X-ray Diffraction (SC-XRD) . We provide a validated protocol to transition this specific compound from a "probable structure" to a "confirmed entity" suitable for GMP scale-up.

Comparative Analysis: Spectroscopic Inference vs. Crystallographic Proof

While NMR and MS are high-throughput, they are inferential. SC-XRD provides direct observation of electron density.

Table 1: Methodology Performance Matrix
FeatureNMR (

H,

C,

F)
Mass Spectrometry (HRMS) SC-XRD (Gold Standard)
Primary Utility Connectivity & PurityMolecular Formula & FragmentationAbsolute 3D Configuration
Regioisomer ID Difficult (Requires complex NOE/HOESY)Impossible (Isomers have identical mass)Definitive (Direct visualization)
Stereochemistry Relative (via coupling constants)N/AAbsolute (Anomalous dispersion)
Sample State Solution (Dynamic average)Gas Phase (Ionized)Solid State (Lattice packing)
Data Confidence 95% (Inferred)99% (Formula only)100% (Direct Proof)
The Critical Gap: Fluorine-Nitro Interactions

In


F NMR, the chemical shift is highly sensitive to solvent and concentration. The ortho relationship between Fluorine and the Nitro group in the target molecule induces specific through-space interactions. SC-XRD captures these supramolecular synthons —specifically the 

and

interactions—which dictate the solid-state stability and bioavailability of the drug substance.

Experimental Protocol: Validating 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

Phase A: Crystal Growth Strategy (The Bottleneck)

This compound is a primary alcohol with a flexible ethyl chain and a low melting point (often forming an oil or waxy solid). Standard evaporation often fails.

Recommended Protocol: Vapor Diffusion (Sitting Drop)

  • Solvent: Dissolve 20 mg of product in 0.5 mL Acetone (high solubility).

  • Antisolvent: Use n-Pentane or Hexane (precipitant).

  • Setup: Place the acetone solution in an inner vial. Place the open inner vial inside a larger jar containing 5 mL of pentane. Seal the outer jar.

  • Conditioning: Store at 4°C (fridge) to reduce kinetic energy and encourage nucleation over oiling out.

  • Timeline: Crystals should appear within 48–72 hours as pentane diffuses into the acetone.

Expert Insight: If the alcohol remains an oil, perform a co-crystallization with 1,4-diazabicyclo[2.2.2]octane (DABCO) or derivatize with p-nitrobenzoyl chloride to create a highly crystalline ester, then solve the structure of the derivative.

Phase B: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Cu-K

    
     radiation preferred for light atom organic molecules to maximize diffraction intensity).
    
  • Temperature: 100 K (Liquid Nitrogen stream). Crucial: Do not collect at room temperature. The flexible ethanol chain will exhibit high thermal motion, smearing the electron density map.

Refinement Workflow (SHELXL):

  • Space Group Determination: Likely P2

    
    /c or P-1 (Centrosymmetric).
    
  • Phasing: Direct Methods (SHELXT).

  • Refinement: Least-squares minimization against

    
    .
    
  • Hydrogen Treatment: Constrain aromatic H (C-H = 0.95 Å) and methylene H. Locate Hydroxyl H from difference Fourier maps to confirm H-bonding network.

Visualization of Validation Logic

The following diagram illustrates the decision pathway for validating the structure, highlighting where SC-XRD resolves ambiguities that NMR cannot.

ValidationLogic Start Synthesis Product: 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol NMR 1H / 19F NMR Analysis Start->NMR Ambiguity Ambiguity: Is F at pos 3 (ortho to NO2) or pos 2 (meta to NO2)? NMR->Ambiguity Overlapping signals XRD_Path Path A: SC-XRD (Crystallization) Ambiguity->XRD_Path Preferred (Definitive) NOE_Path Path B: 1D-NOE / HOESY (Advanced NMR) Ambiguity->NOE_Path Alternative (If oil) Result_XRD Direct Space Visualization (Unambiguous Regiochemistry) XRD_Path->Result_XRD Diffraction Pattern Result_NOE Through-Space Correlations (Inferred Regiochemistry) NOE_Path->Result_NOE Signal Enhancement Final Validated Structure Ready for GMP Result_XRD->Final 100% Confidence Result_NOE->Final High Confidence

Figure 1: Decision logic for structural validation. SC-XRD (Green path) offers the only definitive proof of regiochemistry for fluorinated aromatics.

Data Interpretation: What to Look For

When analyzing the CIF (Crystallographic Information File) for 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol, verify these specific parameters to ensure the structure is correct and high-quality.

Table 2: Target Crystallographic Parameters (Validation Metrics)
ParameterAcceptable RangePhysical Meaning
R-Factor (

)
< 5.0% (0.05)Measures agreement between the model and experimental data. >7% implies poor crystal quality or wrong model.
Goodness of Fit (GoF) 0.9 – 1.2Indicates correct weighting scheme. Values >> 1.2 suggest systematic errors.
Bond Length (C-F) 1.35 ± 0.02 ÅTypical for aromatic fluorine. Significantly longer (>1.40 Å) suggests incorrect atom assignment (e.g., O instead of F).
Torsion Angle (O-N-C-C) < 15° (Planar)The nitro group usually lies coplanar with the benzene ring to maximize resonance, unless sterically hindered by the ortho-fluorine.
H-Bond (O-H

O)
2.6 – 2.9 ÅDistance between the hydroxyl oxygen and an acceptor (likely a nitro-oxygen of a neighboring molecule).
Structural Nuance: The "Fluorine Effect"

In the crystal lattice, look for C-F


 C=O  or C-F 


interactions. The fluorine atom is "hard" and non-polarizable, often acting as a weak hydrogen bond acceptor.
  • Validation Check: If the refinement shows the Fluorine atom having an unusually high thermal ellipsoid (elongated shape), it may indicate positional disorder (e.g., the F and H atoms are swapping positions in different unit cells). This is common in fluoro-aromatics and must be modeled using "PART" instructions in SHELXL.

Conclusion

Validating 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol requires moving beyond simple connectivity checks. By employing the Vapor Diffusion crystallization protocol and analyzing the resulting X-ray data at 100 K , you eliminate the risks of regioisomeric contamination. This definitive dataset not only satisfies regulatory requirements (FDA/EMA) for new chemical entities but also provides critical solid-state data (polymorphism potential) essential for formulation development.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link][1]

  • Spek, A. L. (2009). Structure validation in chemical crystallography.[2] Acta Crystallographica Section D. [Link]

  • Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine: Odd Man Out. Chemistry – A European Journal. (Context: C-F interactions in crystal packing). [Link]

  • International Council for Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

Topic: 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol proper disposal procedures Content Type: Operational Technical Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists Executive Summary & Immediate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol proper disposal procedures Content Type: Operational Technical Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

Executive Summary & Immediate Action Card

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol (CAS: 2097713-63-6 for (S)-isomer; generic structure applies) requires strict segregation from general organic waste streams due to its fluorinated and nitro-aromatic nature.[1]

  • Primary Disposal Method: High-temperature incineration with mandatory flue gas scrubbing (to neutralize Hydrogen Fluoride and Nitrogen Oxides).

  • Critical Prohibition: NEVER dispose of via sanitary sewer or drain. NEVER mix with strong oxidizers or reducing agents.

  • Waste Classification: Halogenated Organic Waste (Non-RCRA Listed, but often characteristic/toxic).

Chemical Profile & Hazard Assessment

To ensure safe handling, the disposal protocol is dictated by the functional groups present on the molecule.

FeatureChemical HazardDisposal Implication
Fluorine Substituent (C-F Bond)High thermal stability; combustion releases Hydrogen Fluoride (HF) gas.Incinerator must be equipped with an alkaline scrubber. Cannot be burned in standard open-pit or low-grade incinerators.
Nitro Group (-NO₂)Energetic functional group; releases Nitrogen Oxides (NOx) upon combustion. Potential shock sensitivity if dry/concentrated.Waste must be labeled as "Nitro-organic." Avoid heating to dryness in the presence of metals or reducing agents.
Ethanol Chain (-CH₂CH₂OH)Increases solubility in polar organic solvents.Compatible with standard halogenated solvent waste streams (e.g., DCM, Chloroform).

Physical State: Typically a solid (Melting Point ~110-115°C). Often handled in solution during synthesis.

Waste Segregation & Packaging Protocol

Proper segregation is the single most critical step to prevent downstream accidents and regulatory fines.

Step 1: Stream Identification

Determine the physical state of the waste.

  • Scenario A: Pure Solid Substance

    • Collect in a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

    • Labeling: "Hazardous Waste - Solid - Toxic - Fluorinated Organic."

  • Scenario B: Reaction Mixture / Solution

    • If dissolved in a halogenated solvent (e.g., Dichloromethane): Segregate into Halogenated Waste carboy.[2]

    • If dissolved in a non-halogenated solvent (e.g., Methanol, Ethyl Acetate): DO NOT place in the non-halogenated stream. The presence of the fluorine atom reclassifies the entire mixture as Halogenated Waste for incineration purposes.

Step 2: Compatibility Check

Before adding to a central waste container, verify compatibility.

  • Incompatible with: Strong bases (risk of nucleophilic aromatic substitution/exotherm), strong oxidizers, and reducing agents (e.g., hydrides, hydrogenation catalysts).

  • Action: If the waste contains residual reducing agents (e.g., Sodium Borohydride), quench carefully and check pH (neutralize to pH 6-8) before combining with organic waste.

Disposal Methodologies (End-of-Life)

The only acceptable disposal method for fluorinated nitro-aromatics is High-Temperature Incineration .

Operational Parameters for TSDF (Treatment, Storage, and Disposal Facility)

When contracting a waste disposal service, ensure they meet these specifications:

  • Incineration Temperature: >1,100°C (2,000°F) to ensure complete destruction of the stable C-F bond.

  • Residence Time: >2 seconds.

  • Pollution Control:

    • Wet Scrubber: Essential to capture HF (converted to CaF₂ or NaF salts).

    • NOx Reduction: Selective Catalytic Reduction (SCR) to manage nitro-group emissions.

Biological Treatment (Prohibited)
  • Why: The C-F bond is generally resistant to biodegradation. Nitro groups can be toxic to activated sludge bacteria.

  • Result: Disposal via drain leads to environmental persistence and potential bioaccumulation.[3]

Spill Response Protocol

Scenario: Bench-top spill of solid 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

  • Containment: Do not dry sweep (generates dust).

  • Cleanup:

    • Cover the spill with a wet paper towel or absorbent pad (dampened with water or ethanol) to suppress dust.

    • Scoop the wet material into a disposable container.

    • Wipe the surface with a soap/water solution 3 times.

  • Disposal: Place all cleanup materials (gloves, pads, scoop) into the Solid Hazardous Waste container. Label as "Debris contaminated with Fluorinated Nitro-organic."

Visualized Workflows

Figure 1: Waste Segregation Decision Logic

This logic gate ensures the compound is routed to the correct incineration stream, preventing regulatory violations regarding halogen content.

WasteSegregation Start Waste Generation: 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Solid Liquid Solution / Reaction Mix StateCheck->Liquid Liquid SolidBin Solid Waste Container (Label: Toxic/Fluorinated) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Halogenated NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc, DMF) SolventCheck->NonHaloSolvent Non-Halogenated LiquidBin Halogenated Waste Carboy (High BTU Incineration) HaloSolvent->LiquidBin Reclassify CRITICAL STEP: Reclassify as HALOGENATED due to solute content NonHaloSolvent->Reclassify Reclassify->LiquidBin TSDF TSDF: Incineration w/ HF Scrubber SolidBin->TSDF LiquidBin->TSDF

Caption: Decision logic for segregating fluorinated nitro-alcohol waste. Note the critical reclassification of non-halogenated solvents.

Figure 2: Incineration & Destruction Process

Understanding the downstream process validates why segregation is necessary.

IncinerationProcess Input Waste Input (Fluorinated Nitro-Alcohol) Combustion Primary Combustion (>1100°C) Input->Combustion Gases Raw Flue Gas (CO2, H2O, HF, NOx) Combustion->Gases Thermal Decomposition Scrubber Alkaline Scrubber (NaOH Spray) Gases->Scrubber Acid Gas Removal Neutralization Neutralization Reaction: HF + NaOH -> NaF (Salt) + H2O Scrubber->Neutralization Release Clean Emission (Compliant with EPA/EU Stds) Neutralization->Release

Caption: The chemical fate of the fluorinated compound during high-temperature incineration.

References

  • PubChem . (2021). 2-Azido-2-(4-fluoro-3-nitrophenyl)ethan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. EPA . (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

Executive Summary & Risk Profile Compound: 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol Chemical Class: Fluorinated Nitroaromatic Alcohol As a Senior Application Scientist, I must emphasize that while this compound is a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound: 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol Chemical Class: Fluorinated Nitroaromatic Alcohol

As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate, it possesses a "Trojan Horse" molecular structure. The nitro group (


)  facilitates transdermal permeation, while the fluorine atom  increases lipophilicity, potentially enhancing bioavailability upon absorption.

We treat this compound using the Precautionary Principle , applying the safety standards of its most toxic analogs (e.g., nitrobenzene and fluoronitrophenols) where specific toxicological data may be sparse.

Hazard Identification Matrix
Hazard ClassGHS CodeOperational Implication
Acute Toxicity H302, H312, H332Harmful if swallowed, inhaled, or in contact with skin. The nitro group poses a risk of methemoglobinemia (interference with oxygen transport in blood) upon significant exposure.
Irritation H315, H319, H335Causes skin, serious eye, and respiratory irritation. The alcohol moiety combined with the fluorinated ring makes this a potent mucous membrane irritant.
Target Organ H373May cause damage to organs (Liver, Kidneys, Blood) through prolonged or repeated exposure.[1]

The PPE Matrix: A Self-Validating System

Do not rely on generic "lab safety" rules. Use this specific matrix designed for nitroaromatic handling.

A. Hand Protection (Critical Control Point)

The Risk: Nitroaromatic compounds are known to permeate standard nitrile rubber over time. The Solution: A "Double-Gloving" Protocol.[2]

LayerMaterial SpecificationFunctionValidation Check
Inner Glove Nitrile (4 mil / 0.1mm) Biological barrier; sweat absorption; visual contrast.Check for tears before donning outer glove.
Outer Glove High-Grade Nitrile (5-8 mil) Chemical barrier against incidental splash.Change immediately upon any splash.[3] Change every 60 mins of active handling.
Spill Cleanup Laminate (Silver Shield/4H) REQUIRED for cleaning spills >5mL. Nitrile is insufficient for prolonged immersion.Ensure fit is loose enough to work but tight enough to grip.

Expert Insight: If you see the outer glove puckering or changing color (yellowing), permeation has already occurred. Doff immediately.

B. Respiratory Protection

The Risk: Solid dust during weighing or aerosol generation during transfer.

  • Primary Control: All open-vessel operations must occur inside a certified chemical fume hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary Control (Outside Hood): If weighing balance is outside the hood (not recommended), use a P100/N95 Particulate Respirator or a Powered Air Purifying Respirator (PAPR) for larger quantities.

C. Eye & Face Protection

The Risk: Irreversible corneal damage from fluorinated organic solvents/solids.

  • Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Safety glasses are insufficient due to the risk of dust migration or liquid splash entry from the side.

  • High Risk: Add a Face Shield over goggles during dissolution or heating steps.

Operational Workflow: Step-by-Step

This protocol minimizes exposure vectors (Inhalation, Dermal, Ingestion).

Phase 1: Preparation
  • Static Control: Use an antistatic gun or bar on the weighing boat. Fluorinated solids often carry high static charge, causing "jumping" dust.

  • Solvent Selection: Pre-measure solvent (e.g., DCM, Methanol) before opening the solid vial.

Phase 2: Active Handling (Weighing & Transfer)
  • The "Tunnel" Technique: Work at least 6 inches inside the fume hood sash.

  • Transfer:

    • Open the vial.

    • Use a disposable spatula (avoid metal reuse to prevent cross-contamination).

    • Transfer solid to the weighing boat.

    • Immediately recap the source vial.

  • Dissolution: Add solvent slowly down the side of the vessel to prevent aerosolizing the solid.

Phase 3: Decontamination
  • Wipe Down: Clean the balance and hood surface with a solvent-soaked wipe (Ethanol or Acetone).

  • Doffing: Remove outer gloves inside the hood. Remove inner gloves at the lab exit. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualization: Safety Logic Flowchart

The following diagram illustrates the decision-making process for handling this specific compound.

G Start Start: Handling 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol RiskAssess Risk Assessment: Nitro = Permeation Risk Fluoro = Irritant/Bioavailability Start->RiskAssess EngControls Engineering Controls: Fume Hood REQUIRED (Face Velocity > 0.5 m/s) RiskAssess->EngControls PPE_Select PPE Selection: 1. Eyes: Splash Goggles 2. Body: Lab Coat + Tyvek Sleeves 3. Hands: Double Nitrile Protocol EngControls->PPE_Select Handling Active Handling: - Antistatic Gun (Dust Control) - 'Tunnel' Working Method - Immediate Recapping PPE_Select->Handling Spill Spill Event? Handling->Spill Cleanup Spill Response: - Evacuate Area - Don Laminate (Silver Shield) Gloves - Absorb with Vermiculite Spill->Cleanup Yes (>5mL) Disposal Disposal: Segregate as 'Fluorinated Organic Waste' DO NOT Mix with Oxidizers Spill->Disposal No (Routine Waste) Cleanup->Disposal

Caption: Operational logic flow ensuring redundant safety barriers during handling.

Emergency & Disposal Logistics

Waste Segregation (Crucial)
  • Labeling: Clearly mark waste containers as "Fluorinated Organic - Toxic" .

  • Incompatibility: NEVER mix with strong bases (e.g., NaOH) or strong oxidizers. The nitro group can react exothermically, and basic conditions may degrade the molecule unpredictably.

  • Disposal Method: High-temperature incineration is the required disposal method to break the C-F bond safely.

First Aid (Immediate Action)
  • Skin Contact: Wash with soap and cool water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they will drive the chemical deeper into the dermis.

  • Eye Contact: Flush with water/saline for 15 minutes. Seek an ophthalmologist immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Nitrobenzene (Analogous Hazard Data). [Link]

Sources

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